3-Iodo-1,5-dimethyl-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1,5-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-3-4-8-7(5-6)9(10)11-12(8)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWUPZRHCQVPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650962 | |
| Record name | 3-Iodo-1,5-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-43-1 | |
| Record name | 3-Iodo-1,5-dimethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1,5-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Iodo-1,5-dimethyl-1H-indazole (CAS 1015846-43-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-1,5-dimethyl-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. While it is commercially available as a chemical intermediate, detailed public-domain research specifically elucidating its synthesis, biological activity, and mechanism of action is not extensively documented. This guide provides a summary of its known chemical properties and discusses its potential applications as a building block in medicinal chemistry, drawing parallels from the broader class of substituted indazoles. The potential for this compound to serve as a scaffold in the development of kinase inhibitors and other therapeutic agents is also explored.
Chemical Properties and Data
This compound is a solid at room temperature with the molecular formula C₉H₉IN₂. Its chemical structure features an indazole core with a methyl group at the 1-position, another methyl group at the 5-position, and an iodine atom at the 3-position.
| Property | Value | Source |
| CAS Number | 1015846-43-1 | Supplier Data |
| Molecular Formula | C₉H₉IN₂ | Supplier Data |
| Molecular Weight | 272.09 g/mol | Supplier Data |
| IUPAC Name | This compound | Supplier Data |
| Canonical SMILES | CN1N=C(I)C2=C1C=C(C)C=C2 | Supplier Data |
Synthesis and Experimental Protocols
Hypothetical Synthesis Pathway
The synthesis could potentially proceed via the iodination of a 1,5-dimethyl-1H-indazole precursor.
Step 1: Synthesis of 1,5-dimethyl-1H-indazole
This precursor could be synthesized from 5-methyl-1H-indazole through N-alkylation.
-
Reaction: 5-methyl-1H-indazole is reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN). The reaction mixture would likely be stirred at room temperature or gently heated to drive the reaction to completion.
Step 2: Iodination of 1,5-dimethyl-1H-indazole
The resulting 1,5-dimethyl-1H-indazole can then be iodinated at the C3 position.
-
Reaction: The precursor is treated with an iodinating agent. Common reagents for this transformation include N-iodosuccinimide (NIS) or iodine (I₂) in the presence of a base. The reaction would likely be carried out in a suitable organic solvent.
Below is a conceptual workflow for this hypothetical synthesis.
Caption: Hypothetical two-step synthesis of this compound.
Potential Biological Activity and Applications
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds, particularly as kinase inhibitors. The introduction of different substituents on the indazole ring allows for the fine-tuning of a compound's pharmacological properties.
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indazole core can mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.
The substituents on the this compound molecule could contribute to its potential as a kinase inhibitor scaffold in the following ways:
-
Indazole Core: Forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
-
Iodine at C3: The iodine atom can be a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the introduction of a wide variety of substituents to explore the solvent-exposed region of the kinase and improve potency and selectivity. The iodine itself can also participate in halogen bonding, which can be a significant interaction for ligand binding.
-
Methyl at N1: The N1-methylation prevents the formation of tautomers and can orient the C3-substituent in a specific direction, which can be crucial for optimal binding.
-
Methyl at C5: This substituent can occupy a hydrophobic pocket within the ATP-binding site, potentially enhancing binding affinity.
The logical relationship for its potential as a kinase inhibitor is illustrated below.
Physical properties of 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1,5-dimethyl-1H-indazole is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous compounds with a wide range of biological activities. The presence of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. The dimethyl substitution on the indazole ring can influence the compound's lipophilicity, solubility, and metabolic stability. This technical guide provides a summary of the available physical and chemical properties of this compound.
Chemical and Physical Properties
A comprehensive search of available scientific literature and chemical databases has revealed limited experimentally determined physical property data for this compound. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₉H₉IN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 272.08 g/mol | --INVALID-LINK--[2] |
| CAS Number | 1015846-43-1 | --INVALID-LINK--[1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Note: To provide some context, the related compound 3-Iodo-1H-indazole has a reported melting point of 135-137 °C. Physical properties can vary significantly with substitution, so this value should be considered for reference only.
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature and databases. For reference, spectral data for the parent compound, 3-Iodo-1H-indazole, is available and can provide an indication of expected spectral characteristics.[3]
Experimental Protocols
General Synthetic Protocol for N-Alkylation of Indazoles:
A solution of the indazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the indazole nitrogen. An alkylating agent, such as methyl iodide, is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). Work-up involves quenching the reaction with water and extracting the product with an organic solvent. Purification is usually achieved by column chromatography.
General Protocol for C3-Iodination of N-Alkyl Indazoles:
The N-alkylated indazole is dissolved in a suitable solvent, often a polar aprotic solvent like DMF. A base, such as potassium hydroxide or sodium hydride, is added, followed by the addition of iodine. The reaction is typically stirred at room temperature. Upon completion, the reaction is quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent and purified by column chromatography.
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound.
Logical Relationship for Drug Discovery Application
Caption: A logical diagram illustrating the use of this compound as a scaffold in a drug discovery program.
References
3-Iodo-1,5-dimethyl-1H-indazole molecular weight and formula
This document provides core chemical data for 3-Iodo-1,5-dimethyl-1H-indazole, a compound of interest for researchers and professionals in drug development and chemical synthesis. The information is presented in a structured format to ensure clarity and ease of access for technical applications.
Chemical Properties
The fundamental chemical identifiers for this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₉H₉IN₂[1] |
| Molecular Weight | 272.0856 g/mol [1] |
Logical Relationship of Chemical Identifiers
The relationship between the compound's common name and its core chemical properties is fundamental. The molecular formula is derived from its structure, and the molecular weight is calculated from this formula. This hierarchical relationship is depicted in the following diagram.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectra of 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-iodo-1,5-dimethyl-1H-indazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a representative dataset derived from the analysis of structurally similar indazole derivatives. The methodologies for acquiring such spectra are also detailed, along with a logical workflow for structural elucidation using NMR.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the known effects of iodo, and methyl substituents on the indazole scaffold, as extrapolated from existing literature on related compounds. The spectra are referenced to a standard solvent, such as Chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~ 4.1 | Singlet |
| C5-CH₃ | ~ 2.5 | Singlet |
| H-4 | ~ 7.5 | Singlet |
| H-6 | ~ 7.2 | Doublet |
| H-7 | ~ 7.8 | Doublet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | ~ 85 |
| C3a | ~ 142 |
| C4 | ~ 129 |
| C5 | ~ 132 |
| C6 | ~ 122 |
| C7 | ~ 110 |
| C7a | ~ 125 |
| N-CH₃ | ~ 35 |
| C5-CH₃ | ~ 21 |
Experimental Protocols for NMR Spectroscopy
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube using a pipette.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for characterizing the structure of a small molecule like this compound using NMR spectroscopy.
Structural Elucidation of 3-Iodo-1,5-dimethyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the comprehensive structural elucidation of 3-Iodo-1,5-dimethyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document provides a detailed framework for its characterization. This includes a summary of its known properties, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for key analytical techniques essential for its structural confirmation. The guide is intended to serve as a practical resource for researchers involved in the synthesis and characterization of novel indazole derivatives.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, have made them a focal point in drug discovery and development. The precise structural determination of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity.
This compound (CAS No. 1015846-43-1) is a halogenated and methylated indazole derivative. The presence of an iodine atom at the 3-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, making it a versatile building block in organic synthesis. This guide details the analytical methodologies required to unequivocally confirm its chemical structure.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₉IN₂ | CymitQuimica[1] |
| Molecular Weight | 272.09 g/mol | CymitQuimica[1] |
| CAS Number | 1015846-43-1 | CymitQuimica[1] |
| Predicted Boiling Point | 334.6 ± 22.0 °C | ChemicalBook |
| Predicted Density | 1.79 ± 0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 0.12 ± 0.50 | ChemicalBook |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | H-7 |
| ~7.2 - 7.3 | d | 1H | H-4 |
| ~7.0 - 7.1 | s | 1H | H-6 |
| ~4.0 - 4.1 | s | 3H | N-CH₃ |
| ~2.4 - 2.5 | s | 3H | C5-CH₃ |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 142 | C-7a |
| ~135 - 137 | C-5 |
| ~128 - 130 | C-3a |
| ~125 - 127 | C-6 |
| ~120 - 122 | C-4 |
| ~108 - 110 | C-7 |
| ~90 - 92 | C-3 |
| ~35 - 37 | N-CH₃ |
| ~21 - 23 | C5-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 272 | [M]⁺ (Molecular Ion) |
| 145 | [M - I]⁺ |
| 130 | [M - I - CH₃]⁺ |
| 117 | [C₈H₇N]⁺ |
Experimental Protocols
The following are detailed protocols for the key experiments required for the structural elucidation of this compound.
Synthesis of this compound
A plausible synthetic route involves the N-methylation of 5-methyl-1H-indazole followed by iodination at the C3 position.
-
Step 1: N-methylation of 5-methyl-1H-indazole
-
To a solution of 5-methyl-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,5-dimethyl-1H-indazole.
-
-
Step 2: Iodination of 1,5-dimethyl-1H-indazole
-
Dissolve 1,5-dimethyl-1H-indazole (1.0 eq) in a suitable solvent like DMF.
-
Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a sufficient number of scans for adequate signal-to-noise (this may require several hours).
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis:
-
Use an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph. This will provide information on the molecular ion and characteristic fragmentation patterns.
-
For ESI-MS, infuse the sample solution directly into the ion source. This is a softer ionization technique that will primarily show the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Acquire a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the elemental composition.
-
X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters. This will provide the definitive three-dimensional structure of the molecule.
-
Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Logical workflow for the synthesis and structural elucidation of this compound.
Key Spectroscopic Correlations
This diagram illustrates the key correlations expected in 2D NMR experiments that would confirm the structure.
Caption: Key expected COSY and HMBC correlations for this compound.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While direct experimental data is currently scarce in the literature, this guide provides a robust framework for its synthesis and comprehensive characterization. The predicted spectroscopic data, based on analogous structures, offers a reliable reference for researchers. The detailed experimental protocols for synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography will enable the unambiguous confirmation of its structure. This foundational knowledge is critical for its application in medicinal chemistry and as a versatile intermediate in organic synthesis.
References
Technical Guide: Solubility Profile of 3-Iodo-1,5-dimethyl-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a framework and general methodologies for assessing the solubility of small molecules. Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Iodo-1,5-dimethyl-1H-indazole. The protocols described herein are generalized best practices for determining such data experimentally.
Introduction
Solubility is a critical physicochemical property in drug discovery and development, profoundly influencing a compound's behavior in biological and formulation contexts.[1] Poor aqueous solubility can lead to unreliable results in in vitro bioassays, hinder the development of suitable formulations for in vivo studies, and result in poor oral bioavailability.[2][3] This guide outlines the framework for characterizing the solubility profile of the small molecule this compound and provides detailed experimental protocols for its determination.
Compound Information
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉IN₂[4]
-
Molecular Weight: 272.09 g/mol [4]
-
CAS Number: 1015846-43-1[4]
Quantitative Solubility Data
As of the date of this document, specific experimental solubility data for this compound in common laboratory solvents is not publicly available. The following table is presented as a template for data collection and reporting. Researchers are encouraged to populate this table with experimentally determined values.
| Solvent/Medium | Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous | 25 | Data Not Available | Data Not Available | Thermodynamic |
| Simulated Gastric Fluid (SGF), pH ~1.2 | Aqueous | 37 | Data Not Available | Data Not Available | Thermodynamic |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Aqueous | 37 | Data Not Available | Data Not Available | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | Organic | 25 | Data Not Available | Data Not Available | Kinetic |
| Ethanol (EtOH) | Organic | 25 | Data Not Available | Data Not Available | Kinetic |
| Acetonitrile (ACN) | Organic | 25 | Data Not Available | Data Not Available | Kinetic |
Experimental Protocols for Solubility Determination
Two primary types of solubility are assessed during drug discovery: kinetic and thermodynamic. Kinetic solubility is often measured in high-throughput screening to quickly assess compounds, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.[1][5][6]
Protocol for Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility is the maximum concentration of a compound that can be achieved in a solution at equilibrium with the solid form of the compound.[3][6] The shake-flask method is the gold standard for this determination.[7]
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound (solid form)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for stock solution
-
Glass vials with screw caps
-
Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25°C)
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Calibrated pipettes
Methodology:
-
Preparation of Calibration Standards:
-
Accurately weigh and dissolve a sample of the test compound in a suitable organic solvent (e.g., Acetonitrile) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions of the stock solution with the assay buffer (e.g., PBS) to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS) to the vial.
-
Prepare at least two replicate vials (duplicates) for the experiment.[2]
-
-
Equilibration:
-
Sample Processing:
-
After incubation, allow the vials to stand briefly for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove all undissolved particles. This step is critical to ensure only the dissolved compound is measured.
-
-
Quantification:
-
Analyze the filtered supernatant (saturated solution) and the calibration standards by a validated analytical method, typically reverse-phase HPLC-UV.[8][9]
-
Create a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.
-
Determine the concentration of the compound in the saturated solution by interpolating its peak area from the calibration curve. This concentration is the thermodynamic solubility.[9]
-
Protocol for Kinetic Solubility
Kinetic solubility is a measure of how readily a compound dissolves after being added to a buffer from a concentrated DMSO stock solution. It is a rapid, high-throughput method used in early discovery.[1][5][10]
Objective: To rapidly assess the solubility of this compound in an aqueous buffer.
Materials:
-
This compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-compatible for direct UV method)
-
Plate reader (Nephelometer or UV Spectrophotometer)
Methodology (Direct UV Assay Example):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[10][11]
-
Plate Setup:
-
Incubation: Mix the contents thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[2][10]
-
Filtration: After incubation, filter the solution using a 96-well filter plate to separate any precipitated (undissolved) compound.[1][10]
-
Measurement: Transfer the filtrate to a new UV-compatible 96-well plate.
-
Quantification: Measure the UV absorbance of the filtrate using a plate reader at the compound's maximum absorbance wavelength (λmax). The concentration is determined by comparing the absorbance to a calibration curve prepared in the same buffer/DMSO mixture. The highest concentration that does not show precipitation is reported as the kinetic solubility.[10]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination process.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
In-Depth Technical Guide to the Safety and Handling of 3-Iodo-1,5-dimethyl-1H-indazole
Disclaimer: No comprehensive Safety Data Sheet (SDS) for 3-Iodo-1,5-dimethyl-1H-indazole (CAS No. 1015846-43-1) is publicly available. The following guide has been compiled using data from structurally related iodo-indazole compounds. This information should be used as a precautionary guide, and a substance-specific risk assessment should always be conducted before handling.
This technical guide provides detailed safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the potential hazards, necessary precautions, and proper handling procedures to ensure a safe laboratory environment.
Physicochemical and Hazard Information
While specific toxicological data for this compound is limited, its structure suggests that it should be handled as a potentially hazardous substance. The primary hazards associated with similar iodo-aromatic compounds include skin, eye, and respiratory irritation.
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound and its close structural analogs.
| Property | Value | Source (Compound) |
| Molecular Formula | C₉H₉IN₂ | This compound[1] |
| Molecular Weight | 272.09 g/mol | This compound[1] |
| CAS Number | 1015846-43-1 | This compound[1] |
| Boiling Point | 334.6 ± 22.0 °C (Predicted) | This compound |
| Density | 1.79 ± 0.1 g/cm³ (Predicted) | This compound |
| pKa | 0.12 ± 0.50 (Predicted) | This compound |
GHS Hazard Classification (Based on Analogs)
The following GHS classification is based on data for 3-Iodo-1H-indazole and 6-Iodo-1H-indazole. It is prudent to assume that this compound possesses a similar hazard profile.
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[2] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[3] | |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[3] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation.[2] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Avoid Dust Formation: This compound is likely a solid powder. Care should be taken to avoid the generation of dust during handling and weighing.[5]
-
Grounding: For bulk quantities, take precautionary measures against static discharges.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage Conditions
-
Container: Store in a tightly sealed, light-resistant container.[4]
-
Environment: Keep in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
Reactivity and Stability
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, iodo-aromatic compounds can be light-sensitive.
-
Reactivity: The 3-iodo substituent makes the indazole ring susceptible to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] These reactions often require elevated temperatures and the use of bases, which can present their own hazards.
-
Hazardous Decomposition Products: Upon combustion, this nitrogen- and iodine-containing organic compound may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[6]
Experimental Protocols
The following is a generalized protocol for the safe weighing and dissolution of a powdered substance like this compound.
Protocol: Weighing and Dissolving the Compound
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Confirm that the chemical fume hood is functioning properly.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper or boat, and the appropriate solvent and glassware for the solution.
-
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing boat using a clean spatula. Minimize any dust generation during this process.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Carefully add the weighed powder to a pre-labeled flask containing the desired solvent.
-
Use a small amount of the solvent to rinse the weighing boat to ensure a complete transfer of the compound.
-
Stir the solution until the compound is fully dissolved. Gentle heating may be required for some solvents, but this should be done with caution and with appropriate temperature control to prevent decomposition.
-
Emergency Procedures
First-Aid Measures
The following first-aid measures are based on the hazards of analogous compounds.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: As mentioned, combustion may produce toxic gases. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash.[8] The disposal of iodinated pharmaceutical waste may require high-temperature incineration.[9]
This guide is intended to provide a framework for the safe handling of this compound. All laboratory personnel should be thoroughly trained on these procedures and have access to the appropriate safety equipment before working with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. gestis-database.dguv.de [gestis-database.dguv.de]
- 3. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. calibrechem.com [calibrechem.com]
- 7. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
An In-Depth Technical Guide to 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-1,5-dimethyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its synonyms, chemical properties, and general synthetic strategies, while also highlighting areas where specific experimental data is not publicly available.
Chemical Identity and Synonyms
This compound is a substituted indazole with the chemical structure illustrated below. It is identified by the CAS number 1015846-43-1.
Synonyms:
-
3-iodo-1,5-dimethylindazole
-
1,5-Dimethyl-3-iodo-1H-indazole
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1015846-43-1 | Internal Database |
| Molecular Formula | C₉H₉IN₂ | --INVALID-LINK-- |
| Molecular Weight | 272.09 g/mol | --INVALID-LINK-- |
| InChI Key | FZWUPZRHCQVPDO-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Reactivity
Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in publicly accessible literature. However, the synthesis of analogous 3-iodo-1H-indazole derivatives typically involves the direct iodination of the corresponding 1H-indazole precursor.
A general synthetic approach for related compounds involves the reaction of the parent indazole with an iodinating agent, such as iodine, in the presence of a base like potassium hydroxide in a suitable solvent like N,N-dimethylformamide (DMF). The regioselectivity of the iodination at the C3 position is a key consideration in such syntheses.
The presence of the iodo group at the 3-position makes this compound a versatile intermediate for further functionalization. It can potentially participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents at this position, enabling the synthesis of diverse chemical libraries for drug discovery and materials science applications.
Potential Applications in Research and Drug Development
Indazole derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples demonstrating a broad range of biological activities. While the specific biological profile of this compound is not detailed in the available literature, its structural motif suggests potential for investigation in various therapeutic areas. The indazole core is a key pharmacophore in several approved drugs and clinical candidates.
The primary utility of this compound in a research and drug development context is likely as a building block. The C-I bond provides a reactive handle for the introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR) in the design of novel bioactive molecules.
Experimental Workflows and Logical Relationships
Due to the absence of specific published experimental studies involving this compound, a detailed signaling pathway or experimental workflow diagram cannot be provided. However, a generalized workflow for the utilization of this compound in a drug discovery context can be conceptualized as follows:
Caption: Generalized workflow for the use of this compound in drug discovery.
Conclusion
This compound is a chemical entity with potential as a versatile intermediate in synthetic and medicinal chemistry. While comprehensive data on its physical properties and specific biological activities are currently limited in the public domain, its structural features suggest it is a valuable tool for the generation of novel indazole-based compound libraries. Further research is warranted to fully elucidate its chemical behavior and biological potential. Researchers and drug development professionals are encouraged to consider this compound as a starting point for the exploration of new chemical space in their respective fields.
An In-depth Technical Guide to the Purity Assessment of 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 3-Iodo-1,5-dimethyl-1H-indazole, a key intermediate in pharmaceutical synthesis. Given the absence of specific compendial monographs for this compound, this document outlines a robust, multi-faceted approach employing modern analytical techniques to ensure its identity, purity, and quality. The methodologies described herein are based on established principles for the quality control of small molecule drug substances.[1][2][3] This guide details hypothetical yet plausible experimental protocols, data interpretation, and impurity profiling.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry.[4] As with any active pharmaceutical ingredient (API) or intermediate, ensuring high purity is critical for the safety, efficacy, and reproducibility of downstream applications and the final drug product.[2][5] This document outlines a comprehensive analytical strategy for the purity assessment of this compound, focusing on chromatographic, spectroscopic, and spectrometric techniques.
Analytical Strategy Overview
A multi-tiered approach is recommended to ensure a thorough purity assessment. This involves orthogonal analytical methods to provide a comprehensive profile of the compound and its potential impurities.[6] The primary techniques covered in this guide are:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and as a quantitative method (qNMR) for purity assessment.[7][8]
-
Mass Spectrometry (MS): For molecular weight confirmation and identification of unknown impurities.
-
Elemental Analysis: To confirm the empirical formula.
The general workflow for the purity assessment is depicted below.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of small molecules by separating the main component from its impurities. For halogenated aromatic compounds, reversed-phase HPLC is a common and effective technique.[9]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point. For challenging separations of halogenated isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column could be explored.[10]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Data Presentation: Purity and Impurity Profile
The purity is typically determined by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
| Component | Retention Time (min) | Area (%) | Classification |
| This compound | 15.2 | 99.5 | Main Component |
| Impurity A | 12.8 | 0.15 | Process Impurity (e.g., starting material) |
| Impurity B | 14.1 | 0.20 | Dehalogenated Impurity (1,5-dimethyl-1H-indazole) |
| Impurity C | 16.5 | 0.10 | Isomeric Impurity (e.g., 2,5-dimethyl-1H-indazole) |
| Unknown Impurities | - | 0.05 | - |
| Total Purity | 99.5 |
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for unambiguous structure confirmation and can also be used for quantitative purity assessment (qNMR).[6][8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆
-
Internal Standard: Accurately weigh a certified internal standard (e.g., maleic acid) and the sample into a vial.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (e.g., 30 seconds).
-
Number of Scans: ≥ 16
-
-
Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
| Parameter | Value |
| Analyte Signal Integral | 1.00 (e.g., N-CH₃) |
| Internal Standard Signal Integral | 2.15 |
| Analyte Mass | 25.3 mg |
| Internal Standard Mass | 10.1 mg |
| Analyte Molecular Weight | 272.11 g/mol |
| Internal Standard Molecular Weight | 116.07 g/mol |
| Calculated Purity (w/w %) | 99.3% |
Mass Spectrometry (MS)
LC-MS is a powerful tool for confirming the molecular weight of the main peak and for identifying impurities based on their mass-to-charge ratio.
-
LC Conditions: Use the same HPLC method as described in section 3.1.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: 100-500 m/z
-
Analysis: Analyze the mass spectrum of the main peak and any impurity peaks.
| Component | Retention Time (min) | Observed [M+H]⁺ (m/z) | Expected [M+H]⁺ (m/z) | Inference |
| Main Peak | 15.2 | 273.0 | 273.0 | Confirmed: this compound |
| Impurity B | 14.1 | 147.1 | 147.1 | Confirmed: 1,5-dimethyl-1H-indazole |
Impurity Identification and Characterization
Potential impurities in this compound can arise from the synthetic route. Common impurities in iodination reactions can include starting materials, reagents, and by-products from side reactions.[11][12] For substituted indazoles, isomeric impurities are also a possibility.[13][14]
Hypothetical Signaling Pathway Involvement
Substituted indazoles are known to interact with various biological targets, particularly protein kinases. While the specific targets of this compound are not publicly documented, it could hypothetically act as an inhibitor in a signaling pathway, for instance, one involving Aurora kinases, which are targets for some indazole derivatives.[15]
Conclusion
The purity assessment of this compound requires a combination of orthogonal analytical techniques. This guide provides a framework for establishing the identity, purity, and impurity profile of this compound. The combination of a high-resolution chromatographic method like HPLC with structure-specific techniques such as NMR and MS ensures a high degree of confidence in the quality of the material, which is essential for its use in research and drug development.
References
- 1. Quality control of small molecules - Kymos [kymos.com]
- 2. agilent.com [agilent.com]
- 3. eas.org [eas.org]
- 4. Halogenated Heterocycles [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Iodination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage and Handling of 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions for 3-Iodo-1,5-dimethyl-1H-indazole (CAS No. 1015846-43-1). Due to the limited availability of specific stability data for this compound, this document compiles information from structurally related molecules and established principles of chemical stability to provide best-practice recommendations for its handling and storage.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of an iodo-substituent on the indazole scaffold suggests potential sensitivity to environmental factors such as light, temperature, and atmospheric conditions. Proper storage is therefore critical to maintain the compound's integrity, purity, and biological activity throughout its lifecycle in a research and development setting.
Recommended Storage Conditions
While a specific Safety Data Sheet (SDS) with detailed storage conditions for this compound was not publicly available at the time of this writing, analysis of storage recommendations for structurally similar iodo-indazole derivatives provides a strong basis for inferring appropriate conditions.
Table 1: Summary of Storage Conditions for Structurally Related Iodo-Indazole Compounds
| Compound Name | CAS Number | Recommended Storage Conditions | Source |
| 3-Iodo-7-methyl-1H-indazole | 847906-27-8 | 4°C, protect from light.[1] | ChemScene |
| 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3 | Keep in dark place, inert atmosphere, 2-8°C.[2] | BLDpharm |
| 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 886230-74-6 | 2-8°C Refrigerator. | Pharmaffiliates |
| 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4 | Keep in dark place, Sealed in dry, Room Temperature. | ChemicalBook |
Based on the data for these analogous compounds, the following storage conditions are recommended for this compound to ensure its long-term stability:
-
Temperature: Refrigerate at 2-8°C .
-
Light: Store in a light-resistant (amber) vial or in a dark location to prevent photo-degradation.
-
Atmosphere: For long-term storage, consider blanketing the container with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep the container tightly sealed in a dry, well-ventilated place to prevent hydrolysis and other moisture-related degradation.
Rationale for Storage Recommendations and Potential Degradation Pathways
The recommended storage conditions are based on the known chemical liabilities of iodinated aromatic and heterocyclic compounds. The primary degradation pathways to consider are:
-
Photo-degradation: The carbon-iodine bond can be susceptible to cleavage upon exposure to light, particularly UV radiation, leading to the formation of radical species and subsequent decomposition products. Storing the compound in the dark is a critical preventative measure.
-
Thermal Degradation: Elevated temperatures can increase the rate of various decomposition reactions. Refrigeration is advised to minimize the kinetic energy of the molecules and slow down potential degradation processes.
-
Oxidative Degradation: The indazole ring system and the molecule as a whole can be susceptible to oxidation, especially in the presence of air and light. The use of an inert atmosphere can mitigate this risk.
-
Hydrolysis: Although not explicitly documented for this compound, moisture can play a role in the degradation of many organic molecules, making a dry storage environment essential.
The following diagram illustrates the relationship between environmental factors and the stability of this compound, along with the recommended storage interventions.
Caption: Logical workflow for the storage of this compound.
General Experimental Protocol for Stability Testing
For researchers and drug development professionals who need to generate specific stability data for this compound, the following general protocol, based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines, can be adapted.
Objective: To assess the stability of this compound under various environmental conditions and identify potential degradation products.
Materials:
-
This compound (minimum of 3 batches, if available)
-
Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber
-
Appropriate sample containers (e.g., amber glass vials with inert caps)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated stability-indicating HPLC method (capable of separating the parent compound from potential degradants)
-
Other analytical instrumentation as required (e.g., for appearance, moisture content)
Methodology:
-
Sample Preparation:
-
Accurately weigh and package samples of this compound into the chosen containers.
-
Prepare a sufficient number of samples for each time point and storage condition.
-
-
Initial Analysis (Time Zero):
-
Analyze the initial samples for appearance, purity (by HPLC), and any other relevant parameters. This will serve as the baseline.
-
-
Storage Conditions and Time Points:
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH.
-
Time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.
-
Time points: 0, 1, 2, 3, and 6 months.
-
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis at Each Time Point:
-
At each designated time point, remove the samples from the stability chambers.
-
Allow the samples to equilibrate to ambient temperature before analysis.
-
Perform the same set of analyses as at time zero, including:
-
Visual inspection for any changes in appearance.
-
HPLC analysis to determine the purity of the compound and to detect and quantify any degradation products.
-
-
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
Identify and, if possible, characterize any significant degradation products.
-
Determine the rate of degradation under each storage condition.
-
Based on the data, establish a re-test period or shelf life for the compound.
-
The following diagram outlines the general workflow for a chemical stability study.
Caption: A generalized experimental workflow for assessing chemical stability.
Conclusion
References
Chemical Stability of 3-Iodo-1,5-dimethyl-1H-indazole: A Technical Overview
Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data on the chemical stability of 3-Iodo-1,5-dimethyl-1H-indazole. Consequently, this document provides a qualitative assessment based on the general chemical principles of the indazole scaffold and iodo-substituted aromatic compounds, rather than a quantitative analysis from direct experimental results. The experimental protocols and diagrams presented are illustrative and based on general methodologies for stability testing.
Executive Summary
This compound is a heterocyclic aromatic compound. Its stability is primarily dictated by the integrity of the indazole ring system and the lability of the carbon-iodine bond. While the N-methylated indazole core is expected to exhibit considerable aromatic stability, the C3-iodo substituent is the most likely site of degradation under energetic conditions such as exposure to heat, light, or strong oxidizing agents. This document outlines the anticipated stability profile of this compound and provides generalized protocols for its empirical evaluation.
Anticipated Chemical Stability Profile
The overall chemical stability of this compound can be inferred by considering its structural components: the N-methylated indazole ring and the iodo-substituent.
-
Indazole Ring: The indazole nucleus is an aromatic system, which confers significant thermodynamic stability. The methylation at the N1 position prevents tautomerization to the less stable 2H-indazole form, likely enhancing its overall stability. The dimethyl substitution pattern is generally robust under a range of conditions.
-
Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds. This bond is susceptible to homolytic cleavage upon input of energy (thermal or photolytic), potentially initiating radical-mediated degradation pathways. It can also be a site for nucleophilic attack or oxidative processes.
A summary of the expected stability under various conditions is presented in Table 1.
Table 1: Predicted Stability of this compound
| Stability Parameter | Predicted Stability | Likely Degradation Pathway |
| Thermal Stability | Moderate | Homolytic cleavage of the C-I bond at elevated temperatures. |
| Photostability | Low to Moderate | Susceptible to degradation under UV or high-intensity visible light via C-I bond cleavage. |
| Hydrolytic Stability | High | Expected to be stable across a range of pH values under ambient conditions. |
| Oxidative Stability | Low to Moderate | The indazole ring and the iodine atom are potential sites for oxidation. |
Hypothetical Degradation Pathways
In the absence of specific experimental data, the following diagrams illustrate plausible, generalized degradation pathways for this compound.
Caption: Postulated initiation step for thermal and photodegradation.
Caption: Potential pathways for oxidative degradation.
General Experimental Protocols for Stability Assessment
To empirically determine the chemical stability of this compound, a series of forced degradation studies should be conducted. The following are generalized protocols.
Thermal Stability (Solid State)
-
Sample Preparation: Place a known quantity (e.g., 5-10 mg) of this compound in a series of amber glass vials.
-
Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C, and 105°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored at 4°C.
-
Analysis: At each time point, dissolve the contents of a vial in a suitable solvent (e.g., acetonitrile or methanol). Analyze the solution by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products.
Photostability
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL). Place the solutions in quartz cuvettes or vials.
-
Stress Conditions: Expose the samples to a controlled light source that provides both UV and visible output (e.g., a photostability chamber compliant with ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.
-
Analysis: At specified time intervals, analyze the exposed and control samples by HPLC to determine the extent of degradation.
Hydrolytic Stability
-
Sample Preparation: Prepare solutions of the compound (e.g., 0.1 mg/mL) in three different aqueous media: 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
-
Stress Conditions: Maintain the solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24, 48, 72 hours). Keep control samples at 4°C.
-
Analysis: At each time point, neutralize the acidic and basic samples and analyze all solutions by HPLC to assess for degradation.
Oxidative Stability
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the sample solution. Maintain the mixture at room temperature for a defined period (e.g., 2, 6, 12, 24 hours).
-
Analysis: Monitor the reaction mixture by HPLC at each time point to quantify the loss of the parent compound and the formation of degradation products.
The workflow for a typical forced degradation study is illustrated below.
Caption: General workflow for forced degradation studies.
Conclusion for Researchers and Drug Development Professionals
While this compound is anticipated to have a reasonably stable core structure, its utility in research and drug development will be significantly influenced by the lability of the carbon-iodine bond. For any application, it is imperative that dedicated forced degradation studies are performed to:
-
Establish the intrinsic stability of the molecule.
-
Identify potential degradation products.
-
Develop a validated, stability-indicating analytical method for its quantification.
-
Determine appropriate storage and handling conditions.
The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of any formulation or application involving this compound.
Methodological & Application
Synthesis of 3-Iodo-1,5-dimethyl-1H-indazole from 1,5-dimethyl-1H-indazole
Introduction
3-Iodo-1,5-dimethyl-1H-indazole is a crucial building block in medicinal chemistry and drug development. The indazole scaffold is a prominent feature in numerous compounds with a wide range of biological activities, including potent kinase inhibitors used in cancer therapy.[1][2] The introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of diverse libraries of potential drug candidates.[3][4] This application note provides a detailed protocol for the efficient synthesis of this compound from the readily available starting material, 1,5-dimethyl-1H-indazole.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the C-3 iodination of indazole derivatives.[4][5]
Materials:
-
1,5-dimethyl-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH) pellets
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a stirred solution of 1,5-dimethyl-1H-indazole (1.0 eq) in DMF (10 mL per 1.69 mmol of substrate) in a round-bottom flask, add iodine (2.0 eq).[4]
-
Base Addition: Carefully add potassium hydroxide pellets (4.0 eq) to the reaction mixture portion-wise, ensuring the temperature is maintained at room temperature.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.[5] A precipitate should form.
-
Isolation: Collect the solid precipitate by filtration using a Büchner funnel and wash with deionized water.
-
Purification (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,5-dimethyl-1H-indazole | N/A |
| Product | This compound | [6] |
| Molecular Formula | C₉H₉IN₂ | [6] |
| Molecular Weight | 272.09 g/mol | [6] |
| Typical Yield | 70-85% | Estimated based on similar reactions.[1][5] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Purity (by NMR/LC-MS) | >95% | Expected for this synthetic method |
Experimental Workflow
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for the Iodination of 1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-iodo-1,5-dimethyl-1H-indazole, a valuable building block in medicinal chemistry and drug development. The described method is based on the electrophilic iodination of 1,5-dimethyl-1H-indazole at the C3 position. This protocol offers a straightforward and efficient procedure for obtaining the desired product in good yields. The application note also includes a summary of common iodination conditions for indazole derivatives, a detailed experimental workflow, and a visual representation of the reaction pathway.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds frequently utilized in the development of therapeutic agents, particularly as kinase inhibitors.[1][2] Functionalization of the indazole scaffold is crucial for modulating biological activity, and halogenation, specifically iodination, at the C3 position provides a versatile handle for further chemical modifications through cross-coupling reactions.[1][3] This protocol details a reliable method for the iodination of 1,5-dimethyl-1H-indazole, an N-methylated indazole derivative. While numerous methods exist for the iodination of the indazole core, this procedure is adapted from established protocols for similar N-substituted and unsubstituted indazoles.[1][3]
Iodination Strategies for Indazoles: A Comparative Overview
The iodination of indazoles can be achieved through various methods, primarily involving electrophilic substitution at the electron-rich C3 position. Below is a summary of common reagents and conditions reported in the literature for this transformation.
| Iodinating Reagent | Base | Solvent | Typical Substrates | Reference |
| Iodine (I₂) | Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | Indazole, 6-bromoindazole | [1][3] |
| Iodine (I₂) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 6-nitroindazole | [4] |
| N-Iodosuccinimide (NIS) | Potassium Hydroxide (KOH) | Dichloromethane (DCM) | 5-bromoindazole | [1] |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Not specified | Methoxy- or methyl-substituted aromatics | [5] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for the iodination of analogous indazole derivatives.[1][3]
Materials:
-
1,5-dimethyl-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 1,5-dimethyl-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq).
-
Addition of Iodine: To the stirred solution, add a solution of iodine (I₂) (2.0 eq) in DMF dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Placeholder)
While this application note focuses on the synthetic protocol, iodinated indazoles are often used as intermediates in the synthesis of kinase inhibitors. The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. A diagram illustrating a generic kinase signaling pathway is provided below for contextual understanding.
Caption: Generic kinase signaling pathway and point of inhibition.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Iodine is corrosive and can cause stains. Handle with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Potassium hydroxide is corrosive. Handle with appropriate care.
Conclusion
This application note provides a comprehensive and detailed protocol for the iodination of 1,5-dimethyl-1H-indazole. By leveraging established methodologies for the C3-iodination of the indazole core, this procedure offers a reliable route to a key synthetic intermediate. The provided workflow and diagrams aim to facilitate a clear understanding of the experimental process for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the indazole core, particularly at the C3-position, is a key strategy in the development of novel therapeutics.
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of 3-Iodo-1,5-dimethyl-1H-indazole with various boronic acids. While specific literature precedents for this exact substrate are limited, the provided methodologies are based on established protocols for structurally related N-alkylated and C5-substituted 3-haloindazoles.
General Reaction Scheme
The Suzuki coupling reaction of this compound with a generic aryl or heteroaryl boronic acid is depicted below. This reaction facilitates the formation of a C-C bond between the C3-position of the indazole ring and the boronic acid partner, leading to the synthesis of 3-aryl- or 3-heteroaryl-1,5-dimethyl-1H-indazoles.
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of analogous N-substituted bromoindazoles. This data can serve as a valuable starting point for optimizing the reaction with this compound.
| Entry | Indazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 85 | Migliorini et al. |
| 2 | 5-Bromo-1-methyl-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 78 | Migliorini et al. |
| 3 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 65 | Migliorini et al. |
| 4 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 92 | Ben-Yahia et al. |
| 5 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 100 | 12 | 95 | C-3 Functionalization of 1H-Indazole... |
Experimental Protocols
Note: The following protocol is a generalized procedure adapted from literature reports on similar N-alkylated indazoles. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for this compound and specific coupling partners.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,2-Dimethoxyethane (DME) or a mixture of Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification supplies (Silica gel for column chromatography, solvents for elution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. If using microwave irradiation, set the appropriate temperature and time parameters.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1,5-dimethyl-1H-indazole product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki coupling reaction.
Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions of 3-iodoindazoles. The indazole moiety is a prevalent scaffold in medicinal chemistry, and the functionalization of its C3-position via cross-coupling reactions is a critical strategy in the development of novel therapeutic agents. These notes cover key palladium-catalyzed reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and C-H activation couplings.
Introduction to 3-Iodoindazole Cross-Coupling
3-Iodoindazole is a versatile building block for the synthesis of a wide array of functionalized indazole derivatives. The carbon-iodine bond at the C3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are instrumental in creating diverse molecular libraries for drug discovery and development. Palladium catalysts, with their high efficiency and functional group tolerance, are the catalysts of choice for these reactions.[1]
Data Presentation: Comparison of Cross-Coupling Reactions
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of 3-iodoindazoles, providing a comparative overview of their efficiency under different conditions.
Table 1: Suzuki-Miyaura Coupling of 3-Iodoindazoles
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 75-87 | [2] |
| 2 | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good-Excellent | [3] |
| 3 | Pd(OAc)₂ | SPhos | CsF | - | - | - | Good | [4] |
| 4 | PdCl₂(dtbpf) | dtbpf | - | IL | - | 8 | 87 | [5] |
| 5 | PdCl₂(dppf) | dppf | - | IL | - | 8 | 86 | [5] |
Table 2: Heck Coupling of 3-Iodoindazoles
| Entry | 3-Iodoindazole Derivative | Olefin | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-SEM-3-iodoindazole | Methyl 2-acetamidoacrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 125 | 2 | 23-54 | [6] |
| 2 | N-Boc-3-iodoindazole | Methyl acrylate | PdCl₂(dppf) | TEA | DMF | 50 | 2 | 62 | [6] |
| 3 | 3-Iodo-1H-indazole | Styrene | Pd-complex 6 (2 mol%) | K₂CO₃ | DMF | 60 | 12 | High | [7] |
Table 3: Sonogashira Coupling of 3-Iodoindazoles
| Entry | 3-Iodoindazole Derivative | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. | |---|---|---|---|---|---|---|---|---|---| | 1 | N-Protected-3-iodoindazole | Various terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | - | up to 99 |[1] | | 2 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene derivatives | Pd(II) (10 mol%) | CuI (10 mol%) | - | - | - | - | - |[8] |
Table 4: Buchwald-Hartwig Amination of 3-Iodoindazoles
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Primary Amines | P3 | L3 (1 mol%) | LiHMDS | - | - | - | Good | [9] |
| 2 | Anilines | Pd(OAc)₂ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ | p-xylene | 125 | 2-4 | up to 71 | [10] |
Table 5: C-H Activation/Arylation with 3-Iodoindazoles
| Entry | Arene/Heteroarene | Palladium Catalyst | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Indoles | Pd(OAc)₂ | Phosphinoyl directing group, Pyridine-type ligand | - | - | - | - | High | [11] |
| 2 | (Benzo)oxazoles/(Benzo)thiazoles | Pd catalyst | - | NaOtBu | DMF | 120 | 12 | Good-Excellent | [12] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole
This protocol describes the vinylation of unprotected 3-iodoindazoles using pinacol vinyl boronate under microwave irradiation.[2]
Materials:
-
3-Iodo-1H-indazole
-
Pinacol vinyl boronate (2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
2M Aqueous sodium carbonate solution
-
Dioxane
Procedure:
-
To a microwave vial, add 3-iodo-1H-indazole (1.0 mmol), pinacol vinyl boronate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add dioxane (5 mL) and the 2M aqueous sodium carbonate solution (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-1H-indazole.
Protocol 2: Heck Coupling of N-Protected 3-Iodoindazole
This protocol details the Heck coupling of an N-SEM protected 3-iodoindazole with methyl 2-acetamidoacrylate.[6]
Materials:
-
N-SEM-3-iodoindazole
-
Methyl 2-acetamidoacrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium bicarbonate (NaHCO₃)
-
Quaternary ammonium salt (phase-transfer agent)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, combine N-SEM-3-iodoindazole (1.0 mmol), methyl 2-acetamidoacrylate (1.2 mmol), Pd(OAc)₂ (0.05 mmol), NaHCO₃ (2.0 mmol), and a catalytic amount of a quaternary ammonium salt.
-
Add DMF (10 mL) to the flask.
-
Heat the reaction mixture to 125 °C and stir for 2 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired dehydro-2-azatryptophan derivative.
Protocol 3: Sonogashira Coupling of N-Protected 3-Iodoindazole
This protocol outlines the Sonogashira coupling of an N-protected 3-iodoindazole with a terminal alkyne, which is crucial for achieving high yields.[1]
Materials:
-
N-protected 3-iodoindazole (e.g., N-THP-3-iodoindazole)
-
Terminal alkyne (e.g., phenylacetylene)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of N-protected 3-iodoindazole (1.0 mmol) in DMF (10 mL), add the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add triethylamine (3.0 mmol) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-alkynylindazole derivative.
Protocol 4: Buchwald-Hartwig Amination of 3-Iodoindazole
This protocol provides a general method for the C-N cross-coupling of 3-iodoindazoles with primary amines.[9]
Materials:
-
3-Iodo-1H-indazole
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium precatalyst (e.g., P3)
-
Ligand (e.g., L3, a biarylphosphine ligand)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Toluene or Dioxane
Procedure:
-
In a glovebox, to an oven-dried reaction tube, add the palladium precatalyst (1 mol%) and the ligand (1 mol%).
-
Add 3-iodo-1H-indazole (1.0 mmol) and the primary amine (1.2 mmol).
-
Add the solvent (e.g., toluene, 5 mL).
-
Add the LiHMDS solution (1.2 mL, 1.2 mmol) dropwise to the stirred mixture.
-
Seal the tube and heat the reaction at the appropriate temperature (typically 80-110 °C) for the specified time (monitor by TLC or GC-MS).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to yield the N-substituted 3-aminoindazole.
Protocol 5: Palladium-Catalyzed Direct C-H Arylation of Arenes with 3-Iodoindazole
This protocol describes a general procedure for the direct arylation of an arene using 3-iodoindazole as the arylating agent.
Materials:
-
3-Iodo-1H-indazole
-
Arene (e.g., benzene, thiophene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., P(t-Bu)₃, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMA, Toluene)
Procedure:
-
To a reaction vessel, add 3-iodo-1H-indazole (1.0 mmol), the arene (2.0-5.0 equivalents), Pd(OAc)₂ (5-10 mol%), and the ligand (10-20 mol%).
-
Add the base (2.0-3.0 equivalents) and the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 100-150 °C) and stir until the reaction is complete (monitor by GC-MS or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-arylindazole.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 11. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction Conditions for 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Heck coupling of 3-iodo-1,5-dimethyl-1H-indazole with various alkenes. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of substituted alkenes, which are valuable intermediates in pharmaceutical and materials science research. The protocols provided are based on established methodologies for structurally similar N-substituted 3-haloindazoles.
Introduction
The functionalization of the C3-position of the indazole scaffold is of significant interest in medicinal chemistry due to the prevalence of this motif in a wide range of biologically active compounds. The Mizoroki-Heck reaction offers a direct and efficient method for the introduction of alkenyl substituents at this position, starting from the readily accessible this compound. The presence of the methyl group at the N1 position serves as a protecting group, preventing side reactions often observed with unprotected indazoles. This document outlines optimized reaction conditions and protocols for performing the Heck reaction on this substrate.
Data Presentation: Summary of Heck Reaction Conditions and Yields
The following table summarizes various reported conditions for the Heck reaction of N-substituted 3-haloindazoles with different olefinic partners. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Indazole Substrate | Alkene | Catalyst System | Base | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | TEA (1.8 mmol) | None (Ball-milling) | NaBr, TBAB | RT | 1 | 93 |
| 2 | N-Boc-3-iodoindazole | Methyl acrylate | PdCl₂(dppf) | TEA | DMF | TBAI | 50 | 2 | 62[1] |
| 3 | N-SEM-3-iodoindazole | Methyl 2-acetamidoacrylate | Pd(OAc)₂ | NaHCO₃ | DMF | Phase-transfer agent | 125 | 2 | 23-54[1] |
Note: The conditions in Entry 1, while for a 3-bromoindazole, are highly relevant due to the N-methyl substitution and provide a high-yield protocol under mechanochemical conditions.
Experimental Protocols
Protocol 1: Mechanochemical Heck Reaction of 3-Bromo-1-methyl-1H-indazole with n-Butyl Acrylate (A Model for this compound)
This protocol is adapted from a high-yielding mechanochemical (ball-milling) procedure for a closely related substrate and is expected to be effective for this compound.
Materials:
-
3-Bromo-1-methyl-1H-indazole (or this compound)
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Sodium Bromide (NaBr)
-
Tetrabutylammonium bromide (TBAB)
-
Stainless steel milling jar and balls
Procedure:
-
To a stainless-steel milling jar, add 3-bromo-1-methyl-1H-indazole (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.10 mmol), sodium bromide (as a grinding auxiliary), and a catalytic amount of tetrabutylammonium bromide.
-
Add n-butyl acrylate (1.2 mmol) and triethylamine (1.8 mmol) to the jar.
-
Add the stainless-steel balls to the jar, seal it, and place it in a planetary ball mill.
-
Mill the reaction mixture at room temperature for 1 hour.
-
After completion of the reaction, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove any insoluble material.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkenyl-1-methyl-1H-indazole.
Protocol 2: Solution-Phase Heck Reaction of N-Protected 3-Iodoindazole with an Acrylate (A General Guideline)
This protocol is based on the conditions reported for N-Boc-3-iodoindazole and can be adapted for this compound.
Materials:
-
This compound
-
Methyl acrylate (or other suitable alkene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Triethylamine (TEA)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), PdCl₂(dppf) (0.05 mmol), and TBAI (1.2 mmol).
-
Add anhydrous DMF to dissolve the solids.
-
Add methyl acrylate (1.5 mmol) and triethylamine (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkenyl-1,5-dimethyl-1H-indazole.
Mandatory Visualizations
General Workflow for the Heck Reaction
Caption: General workflow for the Heck reaction of this compound.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2] The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3][4] The functionalization of the indazole core at the C-3 position is of significant interest for the development of novel therapeutics.[5] This document provides detailed application notes and a protocol for the Sonogashira coupling of 3-iodo-1,5-dimethyl-1H-indazole, a key intermediate for the synthesis of novel 3-alkynyl-1,5-dimethyl-1H-indazole derivatives with potential applications in drug discovery.
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The N-methylation of the indazole ring is crucial, as unprotected 3-iodo-1H-indazole may not undergo successful coupling at the 3-position.[1][2] The 1,5-dimethyl substitution on the indazole ring provides a pre-functionalized core, allowing for the direct introduction of various alkyne moieties at the 3-position.
Applications in Drug Development
The resulting 3-alkynyl-1,5-dimethyl-1H-indazole derivatives are valuable scaffolds for the synthesis of novel kinase inhibitors and other targeted therapeutics. For instance, 3-ethynyl-1H-indazoles have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation in cancer.[6] By varying the alkyne substituent, a diverse library of compounds can be generated for structure-activity relationship (SAR) studies, leading to the identification of potent and selective drug candidates.
Experimental Data
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of 3-iodo-indazole derivatives with terminal alkynes, based on analogous reactions reported in the literature.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | tert-butyl 3-iodo-1H-indazole-1-carboxylate | Phenylacetylene | Pd(Ph₃P)₂Cl₂ (10) | CuI (10) | Et₃N | CH₃CN | RT | 16 | 85 | [6] |
| 2 | 3-Iodo-1-(phenylsulfonyl)-1H-indole | N,N-Dimethylpropargylamine | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | 84 | Thieme Connect |
| 3 | 3-Iodo-1-Boc-1H-indazole | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 20 | 12 | 78 | Thieme Connect |
| 4 | N,N-dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | RT | 5 | 95 | J. Org. Chem. |
Experimental Protocol
This protocol is a representative procedure for the Sonogashira coupling of this compound with phenylacetylene, adapted from a similar reaction on a related substrate.[6]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(Ph₃P)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (5 mL) to dissolve the starting material.
-
To the stirred solution, add phenylacetylene (1.2 mmol, 1.2 equiv), copper(I) iodide (0.10 mmol, 10 mol%), and bis(triphenylphosphine)palladium(II) dichloride (0.10 mmol, 10 mol%).
-
Finally, add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (in vacuo).
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, 3-(phenylethynyl)-1,5-dimethyl-1H-indazole.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Diagram 2: Simplified Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Iodo-1,5-dimethyl-1H-indazole as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Iodo-1,5-dimethyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of potent and selective kinase inhibitors. The indazole scaffold itself is recognized as a "privileged" structure, frequently appearing in molecules with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The presence of an iodine atom at the 3-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties of drug candidates.
The 1,5-dimethyl substitution pattern on the indazole ring can be crucial for modulating the physicochemical properties and target engagement of the final compounds. These methyl groups can influence solubility, metabolic stability, and the orientation of the molecule within the target's binding site. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a specific focus on the development of AXL kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The indazole core is a prominent feature in numerous FDA-approved kinase inhibitors.[3] The this compound scaffold serves as an excellent starting point for the synthesis of novel kinase inhibitors. The iodine atom at the C3 position allows for the introduction of various aryl and heteroaryl groups, which can be designed to interact with specific residues in the ATP-binding pocket of kinases.
A notable application of this building block is in the development of inhibitors for AXL, a receptor tyrosine kinase belonging to the TAM (TYRO3, AXL, MER) family.[4] Overexpression and activation of AXL are implicated in various cancers, contributing to tumor growth, metastasis, and the development of drug resistance.[4][5] Consequently, AXL has emerged as a promising target for cancer therapy.
Development of AXL Kinase Inhibitors
A fragment-based lead discovery approach has successfully utilized the indazole scaffold to generate potent AXL inhibitors.[4] Starting from an initial indazole fragment hit, medicinal chemists have elaborated the structure to achieve significant improvements in potency. The strategic use of this compound allows for the exploration of substituents that can occupy key pockets within the AXL kinase domain, leading to the discovery of highly potent and selective inhibitors.
Quantitative Data: AXL Kinase Inhibitors
The following table summarizes the in vitro activity of a series of AXL kinase inhibitors synthesized using an indazole scaffold. The data highlights the structure-activity relationship (SAR) leading to the identification of a potent inhibitor, compound 54 .
| Compound | AXL IC50 (nM) | Cellular A549 p-AXL IC50 (nM) |
| Fragment Hit 11 | 25,000 | >10,000 |
| Fragment 24 | 1,100 | 5,800 |
| Analog 50 | 130 | 1,200 |
| Compound 54 | 8 | 150 |
Data sourced from Bioorganic & Medicinal Chemistry, 2021.[4]
Experimental Protocols
This section provides detailed experimental protocols for key transformations involving this compound, leading to the synthesis of advanced intermediates for AXL kinase inhibitors.
Protocol 1: Synthesis of 1,5-Dimethyl-1H-indazole
A solution of 5-methyl-1H-indazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is treated with a base like sodium hydride (NaH, 1.2 eq) at 0 °C. After stirring for 30 minutes, methyl iodide (CH3I, 1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1,5-dimethyl-1H-indazole.
Protocol 2: Iodination of 1,5-Dimethyl-1H-indazole
To a solution of 1,5-dimethyl-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS, 1.2 eq) is added. The reaction mixture is stirred at room temperature for 5 hours. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
A mixture of this compound (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base like cesium carbonate (Cs2CO3, 2.0 eq) is taken in a mixture of solvents like dioxane and water (e.g., 4:1 v/v). The reaction mixture is degassed and heated to 90-100 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 3-substituted-1,5-dimethyl-1H-indazole derivative.
Visualizations
Synthetic Workflow for AXL Inhibitor Precursor
Caption: Synthetic route to AXL inhibitor precursors.
AXL Signaling Pathway and Inhibition
Caption: AXL signaling pathway and point of inhibition.
References
- 1. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer [frontiersin.org]
Application Notes and Protocols: Synthesis of AXL Kinase Inhibitors Utilizing 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from 3-Iodo-1,5-dimethyl-1H-indazole, with a specific focus on the inhibition of AXL receptor tyrosine kinase. The protocols detailed below are based on established methodologies in medicinal chemistry and provide a framework for the development of novel therapeutic agents.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a key heterocyclic building block in the synthesis of a variety of kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The iodine atom at the 3-position serves as a versatile handle for introducing diverse chemical moieties through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Myaura coupling. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity for the target kinase. The 1,5-dimethyl substitution pattern can influence the physicochemical properties and binding interactions of the final inhibitor.
AXL Kinase as a Therapeutic Target
AXL is a receptor tyrosine kinase belonging to the TAM (Tyro3, AXL, Mer) family.[1][2] Its overexpression and activation are implicated in various aspects of cancer progression, including proliferation, survival, migration, and invasion.[2][3] AXL signaling has also been linked to the development of therapeutic resistance in several cancer types.[1] The canonical activation of AXL occurs through its ligand, Gas6 (Growth arrest-specific 6).[3] Upon Gas6 binding, AXL dimerizes and autophosphorylates its intracellular kinase domain, initiating downstream signaling cascades.[2][3] Key signaling pathways activated by AXL include the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways.[2][3] The development of small molecule inhibitors targeting the ATP-binding site of AXL is a promising strategy for cancer therapy.
AXL Signaling Pathway
The following diagram illustrates the AXL signaling pathway, highlighting key components that are often dysregulated in cancer.
Synthesis of a Potent AXL Inhibitor from this compound
While a specific, named AXL inhibitor directly synthesized from this compound is not prominently featured in publicly available literature, the following protocol outlines a general and robust method for the synthesis of potent indazole-based AXL inhibitors, based on the principles of fragment-based drug discovery and Suzuki-Miyaura cross-coupling reactions. This protocol describes the synthesis of a representative AXL inhibitor, Compound 1 , which incorporates the 1,5-dimethyl-1H-indazole scaffold.
Synthetic Workflow
The overall synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid or boronate ester to introduce a key pharmacophore that interacts with the AXL kinase active site.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-aminophenyl)-1,5-dimethyl-1H-indazole (Intermediate)
This protocol details the Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Materials:
-
This compound
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 - 0.1 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-(4-aminophenyl)-1,5-dimethyl-1H-indazole.
Protocol 2: Synthesis of Compound 1 (Final AXL Inhibitor)
This protocol describes the amidation of the intermediate from Protocol 1 with a suitable carboxylic acid to generate the final AXL inhibitor.
Materials:
-
3-(4-aminophenyl)-1,5-dimethyl-1H-indazole
-
A suitable carboxylic acid (e.g., a substituted benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.1 eq.) in DMF in a reaction vessel.
-
Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of 3-(4-aminophenyl)-1,5-dimethyl-1H-indazole (1.0 eq.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final AXL inhibitor, Compound 1 .
Quantitative Data
The following table summarizes the inhibitory activity of representative indazole-based AXL inhibitors, demonstrating the potential of this scaffold. The data is compiled from a study on fragment-based discovery of AXL inhibitors.[1]
| Compound ID | AXL IC₅₀ (nM) | MER IC₅₀ (nM) | TYRO3 IC₅₀ (nM) |
| Fragment Hit 11 | 23,000 | >50,000 | >50,000 |
| Optimized Fragment 24 | 1,200 | 1,800 | 2,500 |
| Lead Compound 54 | 19 | 280 | 460 |
Data presented is for illustrative purposes and highlights the optimization process from a weakly active fragment to a potent lead compound.
Biochemical Kinase Assay Protocol (General)
This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against AXL kinase.
Workflow:
Materials:
-
Recombinant human AXL kinase
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the AXL kinase to each well (except negative controls) and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically luminescence or fluorescence.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assay Protocol (General)
This protocol outlines a general method to assess the ability of synthesized compounds to inhibit AXL-mediated signaling in a cellular context.
Materials:
-
Cancer cell line with high AXL expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Gas6 ligand
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT, anti-total-AKT)
Procedure:
-
Seed the AXL-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with Gas6 for a short period (e.g., 15-30 minutes) to activate AXL signaling.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of AXL and downstream signaling proteins (e.g., AKT) by Western blotting.
-
Quantify the band intensities to determine the concentration-dependent inhibition of AXL signaling by the test compound.
Conclusion
This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The protocols and data presented here provide a foundation for the development of novel AXL inhibitors based on the indazole scaffold. The versatility of the Suzuki-Miyaura coupling allows for the creation of diverse libraries of compounds for structure-activity relationship studies, ultimately leading to the identification of drug candidates with improved pharmacological properties.
References
Applications of 3-Iodo-1,5-dimethyl-1H-indazole in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In oncology, indazole derivatives have emerged as a particularly important class of therapeutics, with several compounds approved as kinase inhibitors for the treatment of various cancers.[1][2][3][4] While specific research on the direct anticancer applications of 3-Iodo-1,5-dimethyl-1H-indazole is not extensively documented in publicly available literature, the broader class of 3-iodo-indazoles serves as a critical synthetic intermediate and a key pharmacophore in the design of novel anticancer agents. The iodine atom at the 3-position provides a versatile handle for introducing chemical diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity against cancer-associated targets.
This document provides an overview of the applications of the 3-iodo-indazole scaffold in cancer research, with a focus on its derivatives. It includes potential mechanisms of action, quantitative data on the activity of representative compounds, and detailed experimental protocols for their synthesis and biological evaluation.
Application Notes
Role as a Versatile Synthetic Intermediate
The primary and most significant application of 3-iodo-indazole derivatives, including the conceptual use of this compound, in cancer research is as a versatile building block for the synthesis of more complex molecules. The carbon-iodine bond at the C3 position is readily functionalized using modern cross-coupling methodologies, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
This synthetic flexibility allows for the systematic modification of the indazole core to probe interactions with biological targets and to optimize pharmacokinetic and pharmacodynamic properties.
Mechanism of Action of Indazole Derivatives in Cancer
Indazole derivatives have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[5]
-
Kinase Inhibition: Many indazole-based compounds are designed as ATP-competitive inhibitors that bind to the ATP-binding pocket of kinases, preventing the phosphorylation of their downstream substrates. Key kinase families targeted by indazole derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Met.[1][4]
-
Non-Receptor Tyrosine Kinases: Including members of the Src family and Bcr-Abl.[2]
-
Serine/Threonine Kinases: Such as Aurora kinases and Polo-like kinases.[1][4]
-
-
Induction of Apoptosis: Several indazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often a consequence of kinase inhibition, leading to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][6]
-
Cell Cycle Arrest: By inhibiting kinases involved in cell cycle regulation (e.g., CDKs, Aurora kinases), these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their division.
-
Inhibition of Other Cancer-Related Enzymes: Some indazole derivatives have been developed to target other enzymes crucial for cancer progression, such as indoleamine 2,3-dioxygenase (IDO1), which is involved in immune evasion.[2][7]
Quantitative Data on Anticancer Activity of Indazole Derivatives
The following table summarizes the in vitro anticancer activity of several representative indazole derivatives from the literature. It is important to note that these are not this compound itself but are structurally related and demonstrate the potential of the indazole scaffold.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | (E)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-3-(3,5-dimethoxystyryl)-1H-indazole | MCF-7 (Breast) | 1.15 | [1] |
| A549 (Lung) | >10 | [1] | ||
| 4T1 (Breast) | 0.23 | [1] | ||
| HepG2 (Liver) | >10 | [1] | ||
| HCT116 (Colon) | 4.89 | [1] | ||
| 6o | N-(4-chlorophenyl)-2-((5-(4-(piperazin-1-yl)phenyl)-1H-indazol-3-yl)amino)acetamide | K562 (Leukemia) | 5.15 | [8] |
| A549 (Lung) | 18.7 | [8] | ||
| PC-3 (Prostate) | 12.3 | [8] | ||
| Hep-G2 (Liver) | 15.6 | [8] | ||
| 11k | 3-((6-(2,6-dichloro-3,5-dimethoxyphenyl)pyridin-2-yl)amino)-1,6-dimethyl-1H-indazole-5-carboxamide | NCI-H520 (Lung) | 0.019 | [9] |
| NCI-H2170 (Lung) | 0.033 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of a 3-Aryl-Indazole Derivative via Suzuki Coupling
This protocol describes a general method for the synthesis of a 3-aryl-indazole derivative starting from a 3-iodo-indazole precursor, a common strategy in the development of these compounds.
Materials:
-
This compound (or other 3-iodo-indazole)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent(s) to the flask.
-
Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the desired 3-aryl-1,5-dimethyl-1H-indazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic potential of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., an indazole derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software (e.g., GraphPad Prism).
Visualizations
Synthetic Pathway Diagram
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the C-3 Position of 1,5-Dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C-3 position of 1,5-dimethyl-1H-indazole. This scaffold is of significant interest in medicinal chemistry, and the ability to introduce a variety of substituents at the C-3 position is crucial for the development of novel therapeutic agents. The following sections detail protocols for key transformations, including halogenation, nitration, formylation, and various palladium-catalyzed cross-coupling reactions.
Introduction to C-3 Derivatization of 1,5-Dimethyl-1H-indazole
The indazole nucleus is a prominent heterocyclic motif in numerous biologically active compounds.[1] In particular, functionalization at the C-3 position has been shown to be critical for the biological activity of many indazole-based drugs. The 1,5-dimethyl-1H-indazole core offers a stable and synthetically versatile platform for the introduction of diverse chemical moieties at this key position. This document outlines established and adaptable protocols for achieving a range of C-3 substituted 1,5-dimethyl-1H-indazole derivatives.
A general workflow for the derivatization of 1,5-dimethyl-1H-indazole at the C-3 position often begins with the introduction of a handle, such as a halogen or a nitro group, which can then be further modified through cross-coupling or other functional group interconversions.
Caption: General workflow for C-3 derivatization of 1,5-dimethyl-1H-indazole.
Halogenation of the C-3 Position
Halogenation, particularly iodination and bromination, of the C-3 position of indazoles is a crucial first step for many subsequent cross-coupling reactions.[2]
C-3 Iodination
Direct iodination of N-alkylated indazoles can be achieved using iodine in the presence of a base.
Experimental Protocol:
A general procedure for the C-3 iodination of N-methylated indazoles can be adapted for 1,5-dimethyl-1H-indazole.
| Reagent/Parameter | Condition |
| Starting Material | 1,5-Dimethyl-1H-indazole |
| Reagent | Iodine (I₂) |
| Base | Potassium Hydroxide (KOH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Yield | Good to Excellent |
Protocol:
-
To a solution of 1,5-dimethyl-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of iodine (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C-3 Bromination
Bromination at the C-3 position can be effectively carried out using N-bromosuccinimide (NBS).
Experimental Protocol:
| Reagent/Parameter | Condition |
| Starting Material | 1,5-Dimethyl-1H-indazole |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Yield | High |
Protocol:
-
Dissolve 1,5-dimethyl-1H-indazole (1.0 eq) in acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 3-bromo-1,5-dimethyl-1H-indazole.
Nitration of the C-3 Position
Direct nitration of the indazole C-3 position can be challenging. However, methods have been developed for related systems. Radical C-3 nitration has been reported for 2H-indazoles using iron(III) nitrate.[2] For 1H-indazoles, nitration often occurs on the benzene ring unless the C-3 position is activated. A plausible approach for 1,5-dimethyl-1H-indazole would involve electrophilic nitration under carefully controlled conditions.
Experimental Protocol (Proposed):
| Reagent/Parameter | Condition |
| Starting Material | 1,5-Dimethyl-1H-indazole |
| Reagent | Nitric Acid (HNO₃) / Acetic Anhydride (Ac₂O) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Yield | Variable (requires optimization) |
Protocol:
-
To a cooled (0 °C) solution of 1,5-dimethyl-1H-indazole (1.0 eq) in acetic anhydride, slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Formylation of the C-3 Position
The introduction of a formyl group at the C-3 position provides a versatile handle for further transformations. A highly efficient method involves the nitrosation of the corresponding indole followed by rearrangement.[3]
Experimental Protocol (Adapted from Indole Synthesis):
This protocol describes the synthesis of 1H-indazole-3-carboxaldehydes from indoles. A similar strategy could be envisioned starting from a suitable precursor to 1,5-dimethyl-1H-indazole.
| Reagent/Parameter | Condition |
| Starting Material | 2,5-Dimethyl-1H-indole (as a precursor) |
| Reagent | Sodium Nitrite (NaNO₂) |
| Acid | Acetic Acid |
| Solvent | Water/Dioxane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Yield | High (for indole substrates) |
Protocol:
-
Dissolve the corresponding indole (1.0 eq) in a mixture of dioxane and water.
-
Add acetic acid to the solution.
-
Cool the mixture to 0 °C and add an aqueous solution of sodium nitrite (3.0 eq) dropwise.
-
Stir the reaction at room temperature for 3 hours.[3]
-
Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography on silica gel.[3]
Palladium-Catalyzed Cross-Coupling Reactions
3-Halo-1,5-dimethyl-1H-indazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C-3 position.
Caption: Palladium-catalyzed cross-coupling reactions at the C-3 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.
Experimental Protocol:
| Reagent/Parameter | Condition |
| Starting Material | 3-Bromo-1,5-dimethyl-1H-indazole |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethoxyethane (DME) / Water |
| Temperature | 80 °C |
| Reaction Time | 2-4 hours |
| Yield | Good to Excellent |
Protocol:
-
To a degassed mixture of 3-bromo-1,5-dimethyl-1H-indazole (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in DME/water, add Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture at 80 °C under an inert atmosphere for 2-4 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 3-alkynyl-1,5-dimethyl-1H-indazoles.[1]
Experimental Protocol:
| Reagent/Parameter | Condition |
| Starting Material | 3-Iodo-1,5-dimethyl-1H-indazole |
| Coupling Partner | Terminal Alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Diisopropylamine or Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Yield | High |
Protocol:
-
To a solution of this compound (1.0 eq) in THF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), the terminal alkyne (1.1 eq), and the amine base (7.0 eq).[1]
-
Stir the reaction at room temperature for 3 hours.[1]
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash column chromatography.[1]
Heck Reaction
The Heck reaction is used to form C-C bonds between the 3-halo-indazole and an alkene.[4]
Experimental Protocol:
| Reagent/Parameter | Condition |
| Starting Material | 3-Bromo-1,5-dimethyl-1H-indazole |
| Coupling Partner | Alkene (e.g., Styrene) |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Yield | Moderate to Good |
Protocol:
-
In a sealed tube, combine 3-bromo-1,5-dimethyl-1H-indazole (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and triethylamine (2.0 eq) in DMF.
-
Heat the mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the residue by chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of 3-amino-1,5-dimethyl-1H-indazole derivatives.[5]
Experimental Protocol:
| Reagent/Parameter | Condition |
| Starting Material | 3-Bromo-1,5-dimethyl-1H-indazole |
| Coupling Partner | Amine |
| Catalyst | Pd₂(dba)₃ |
| Ligand | XPhos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Yield | Good to High |
Protocol:
-
To a flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq).
-
Add toluene, followed by 3-bromo-1,5-dimethyl-1H-indazole (1.0 eq) and the amine (1.5 eq).
-
Heat the mixture to reflux for 6-12 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.[6]
Summary of Quantitative Data
The following table summarizes typical yields for the C-3 derivatization of N-methylated indazoles, which can be considered indicative for 1,5-dimethyl-1H-indazole.
| Reaction | C-3 Substituent | Typical Yield Range |
| Iodination | -I | 80-95% |
| Bromination | -Br | 85-98% |
| Suzuki-Miyaura Coupling | -Aryl | 70-90% |
| Sonogashira Coupling | -Alkynyl | 80-95% |
| Heck Reaction | -Alkenyl | 50-80% |
| Buchwald-Hartwig Amination | -NR₂ | 75-95% |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization for the 1,5-dimethyl-1H-indazole scaffold.
Conclusion
The C-3 position of 1,5-dimethyl-1H-indazole is amenable to a wide range of functionalization reactions. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize a diverse library of C-3 substituted indazole derivatives for applications in drug discovery and materials science. Halogenation provides a key entry point for various palladium-catalyzed cross-coupling reactions, which in turn allow for the introduction of aryl, alkynyl, alkenyl, and amino moieties with good to excellent yields. Further exploration and optimization of these methods will continue to expand the synthetic toolbox for the derivatization of this important heterocyclic scaffold.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. soc.chim.it [soc.chim.it]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Bioactive Scaffolds from 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted synthesis of a diverse library of chemical compounds derived from 3-iodo-1,5-dimethyl-1H-indazole. The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction purity.
This document details protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of aryl, alkynyl, and amino functionalities at the 3-position of the indazole ring, respectively, providing a versatile platform for the generation of novel drug candidates.
Key Synthetic Transformations
The functionalization of this compound is efficiently achieved through the following microwave-assisted cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl groups.
-
Sonogashira Coupling: For the introduction of an alkynyl moiety, a valuable functional group for further chemical modification.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, allowing the introduction of a wide range of primary and secondary amines.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be performed in a dedicated microwave reactor.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-1,5-dimethyl-1H-indazoles.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound (1 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2 mmol).
-
Add the solvent mixture (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Microwave-Assisted Sonogashira Coupling
Objective: To synthesize 3-alkynyl-1,5-dimethyl-1H-indazoles.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 3 equivalents)
-
Solvent (e.g., DMF or Toluene)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound (1 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add the solvent (5 mL) and triethylamine (3 mmol).
-
Finally, add the terminal alkyne (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100 °C for 10-20 minutes.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
Objective: To synthesize 3-amino-1,5-dimethyl-1H-indazoles.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., t-BuOH or Toluene)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a glovebox, add the palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.5 mmol) to a microwave reaction vial.
-
Add this compound (1 mmol) and the amine (1.2 mmol).
-
Add the solvent (5 mL).
-
Seal the vial, remove it from the glovebox, and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 110 °C for 20-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
dot
The Role of 3-Iodo-1,5-dimethyl-1H-indazole in the Synthesis of Privileged Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including potent kinase inhibitors. The strategic functionalization of this scaffold is paramount in the development of novel therapeutics. 3-Iodo-1,5-dimethyl-1H-indazole serves as a key building block in this endeavor, offering a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of privileged scaffolds utilizing this important intermediate.
Introduction to Privileged Scaffolds and the Indazole Moiety
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] The indazole ring system, a bicyclic aromatic heterocycle, is a prominent example of such a scaffold. Its structural features allow it to mimic the interactions of endogenous ligands with various enzymes and receptors, making it a valuable starting point for drug discovery.[2][3] Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4] Notably, the indazole scaffold is a key component in several approved kinase inhibitors, highlighting its significance in oncology research.[5][6]
The introduction of an iodine atom at the 3-position of the 1,5-dimethyl-1H-indazole ring provides a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular synthesis of a diverse library of substituted indazole derivatives, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of Privileged Scaffolds via Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for several key palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. The following sections detail the application and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl scaffolds, which are common motifs in kinase inhibitors.
Application: The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids or esters allows for the synthesis of 3-aryl- and 3-heteroaryl-1,5-dimethyl-1H-indazoles. These products can act as core scaffolds for inhibitors of kinases such as c-Jun N-terminal kinase (JNK).[7]
Experimental Protocol (General):
A mixture of this compound (1.0 equiv.), the corresponding aryl/heteroaryl boronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst system like P1 (buchwald G3 pre-catalyst) (1.0–1.5 mol%), and a base such as K₃PO₄ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of dioxane and water (4:1).[7][8] The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60 to 100 °C for 5 to 24 hours.[7][8] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Iodoindazoles:
| Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 95 | [9] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 1-6 | 98 | [10] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 85 | [9] |
| 5-Indoleboronic acid | P1 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [7] |
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of privileged scaffolds via Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Introduction of Nitrogen-based Moieties
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the coupling of amines with aryl halides. This reaction is instrumental in synthesizing anilines and related nitrogen-containing heterocycles, which are prevalent in pharmacologically active molecules.
Application: This reaction allows for the introduction of primary and secondary amines at the 3-position of the 1,5-dimethyl-1H-indazole core. The resulting 3-amino-1,5-dimethyl-1H-indazole derivatives are valuable intermediates for the synthesis of kinase inhibitors and other biologically active compounds.
Experimental Protocol (General):
In an oven-dried Schlenk tube, this compound (1.0 equiv.), a palladium pre-catalyst (e.g., XantPhos Pd G3, 5 mol%), a ligand (if not using a pre-catalyst), and a base (e.g., DBU, 2.0 equiv.) are combined.[11] The tube is evacuated and backfilled with an inert gas. The amine (1.1 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to a temperature between 80-140 °C and stirred for the specified time.[11] After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 1 | 70-85 | [11] |
| Aniline | DavePhos/Pd₂(dba)₃ | DBU | Toluene | 100 | 18 | 85 | [10] |
| Benzylamine | XantPhos/Pd₂(dba)₃ | DBU | DMF | 100 | 18 | 75 | [10] |
| Primary Alkylamines | L3/P3 | LiHMDS | THF | RT-60 | 12-24 | 70-95 | [12] |
Logical Relationship in Buchwald-Hartwig Amination:
Caption: Key components for the Buchwald-Hartwig amination of this compound.
Heck Coupling: Vinylation of the Indazole Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is valuable for introducing vinyl groups, which can serve as versatile synthetic handles for further functionalization.
Application: The Heck coupling of this compound with alkenes, such as methyl acrylate, leads to the formation of 3-vinyl-1,5-dimethyl-1H-indazole derivatives. These vinylated indazoles can be further elaborated to construct more complex privileged scaffolds.[13]
Experimental Protocol (General):
A mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv.), a phosphine ligand (e.g., P(o-tol)₃, 0.1 equiv.), and a base like Et₃N (2.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed tube.[14] The reaction temperature typically ranges from 80 to 120 °C, and the reaction is monitored until completion. The work-up involves cooling the mixture, diluting with an organic solvent, washing with water, and purification by column chromatography.
Quantitative Data for Heck Coupling of Iodoarenes:
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl Acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85 | [13] |
| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 12 | 90 | [15] |
| n-Butyl Acrylate | PdCl₂(PPh₃)₂ | Et₃N | DMF | 100 | 12 | 92 | [12] |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing conjugated enynes and aryl alkynes, which are important substructures in many natural products and pharmaceuticals.
Application: This reaction allows for the introduction of various alkynyl groups at the 3-position of the 1,5-dimethyl-1H-indazole core. The resulting 3-alkynyl-1,5-dimethyl-1H-indazoles can be further transformed, for instance, through cyclization reactions to generate fused heterocyclic systems.[16][17]
Experimental Protocol (General):
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a solvent such as triethylamine or DMF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv.) and a copper(I) co-catalyst, typically CuI (0.01-0.1 equiv.), are added.[16][18] The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the starting material is consumed. The reaction mixture is then filtered, the solvent is removed under reduced pressure, and the residue is purified by chromatography.
Quantitative Data for Sonogashira Coupling of Iodoindazoles:
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | RT | 5-24 | 95 | [16] |
| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | RT | 5-24 | 92 | [16] |
| Propargyl alcohol | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 60 | 12 | 88 | [18] |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | 50 | 5 | 98 | [16] |
Application in the Synthesis of Kinase Inhibitors
The privileged scaffolds synthesized from this compound are particularly relevant to the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]
Example: Synthesis of a JNK Inhibitor Scaffold
The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and are implicated in various inflammatory diseases and cancers. A potential synthetic route to a JNK inhibitor scaffold starting from this compound is outlined below.
-
Suzuki-Miyaura Coupling: this compound is coupled with a suitable heteroaryl boronic acid (e.g., a pyridine or pyrimidine derivative) to furnish the 3-heteroaryl-1,5-dimethyl-1H-indazole core.
-
Buchwald-Hartwig Amination: A subsequent amination reaction at a different position on the coupled heteroaryl ring can introduce a key pharmacophore required for binding to the JNK active site.
Signaling Pathway Involving JNK:
Caption: Simplified JNK signaling pathway and the point of intervention for an indazole-based inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of privileged scaffolds in drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, provides medicinal chemists with a powerful toolkit to generate diverse libraries of indazole-based compounds. The application of these synthetic strategies is particularly impactful in the development of kinase inhibitors, offering a clear path toward novel therapeutics for a range of diseases. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers in this exciting and important field.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 3 from Privileged scaffolds for library design and drug discovery. | Semantic Scholar [semanticscholar.org]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Indazole Core via 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the indazole scaffold using 3-Iodo-1,5-dimethyl-1H-indazole as a key intermediate. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1][2][3] The C3-functionalization of the indazole ring is a critical strategy for the synthesis of diverse compound libraries for drug discovery. This compound, with the iodine atom at the C3 position, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
This document outlines detailed protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. While specific examples for this compound are limited in the literature, the provided protocols are based on established methods for closely related N-substituted 3-iodoindazoles and are expected to be readily adaptable.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step sequence starting from 5-methyl-1H-indazole. The first step involves the iodination of the C3 position, followed by N-methylation.
Step 1: Synthesis of 3-Iodo-5-methyl-1H-indazole
A common method for the C3-iodination of indazoles involves the use of iodine in the presence of a base.[4][5]
Experimental Protocol:
-
To a solution of 5-methyl-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (3.75 eq).
-
Stir the mixture at room temperature.
-
Add a solution of iodine (I₂) (1.96 eq) in DMF dropwise.
-
Continue stirring at room temperature for 3 hours.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.
-
Filter the resulting precipitate and wash with water to afford 3-Iodo-5-methyl-1H-indazole.
Step 2: Synthesis of this compound
N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. Regioselective N1-methylation can be achieved under specific conditions.
Experimental Protocol:
-
To a solution of 3-Iodo-5-methyl-1H-indazole (1.0 eq) in a suitable solvent such as DMF or tetrahydrofuran (THF), add a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) (1.1-1.5 eq) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add methyl iodide (CH₃I) (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to isolate this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 3-position of the indazole ring is highly amenable to palladium-catalyzed cross-coupling reactions, providing a versatile platform for the introduction of various functional groups.
Suzuki-Miyaura Coupling: C-C (Aryl/Vinyl) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with a halide.[6][7] This reaction is widely used to synthesize biaryl and vinyl-substituted indazoles.
General Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid or boronic ester (1.2-2.0 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-10 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture at the specified temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Examples of Suzuki-Miyaura Coupling with 3-Iodoindazoles
| Entry | Aryl/Vinyl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 98 | [8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 95 | [8] |
| 3 | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 120 (µW) | 85 | [4][9] |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 70 | [6] |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction enables the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to 3-alkynylindazoles.[10][11][12] These products are versatile intermediates for further transformations.
General Experimental Protocol:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., triethylamine, DMF, or a mixture), add a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (1-10 mol%).
-
If necessary, add a phosphine ligand like PPh₃ (4-10 mol%).
-
Degas the reaction mixture and stir under an inert atmosphere.
-
Heat the reaction to the desired temperature (can range from room temperature to 80 °C) until completion.
-
Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 3-alkynyl-1,5-dimethyl-1H-indazole.
Table 2: Representative Examples of Sonogashira Coupling with 3-Iodoindazoles
| Entry | Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 92 | [5] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 70 | 83 | [8][10] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | 50 | 95 | [5] |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 90 | [5] |
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Heck Coupling: C-C (Alkenyl) Bond Formation
The Heck reaction is a method for the palladium-catalyzed vinylation of aryl halides, leading to the formation of 3-alkenylindazoles.[13][14][15]
General Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the alkene (1.1-2.0 eq), a palladium source such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ (2-10 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃) if required, and a base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.5-3.0 eq).
-
Add a suitable solvent, such as DMF, acetonitrile, or toluene.
-
Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 °C to 120 °C.
-
After completion, cool the reaction mixture, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Representative Examples of Heck Coupling with 3-Iodoindazoles
| Entry | Alkene | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 80 | 85 | [13] |
| 2 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 78 | [16] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 80 | 64 | [5] |
| 4 | 2-Vinylpyridine | Pd(OAc)₂ | (i-Pr)₂NEt | DMF | 100 | - | [16] |
Experimental Workflow for Heck Coupling
Caption: Workflow for Heck Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 3-aminoindazole derivatives.[15][17] These compounds are valuable building blocks in medicinal chemistry.
General Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (1-5 mol%), and a strong base such as NaOt-Bu or Cs₂CO₃ (1.5-2.5 eq).
-
Add a dry, degassed solvent like toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, quench with water or saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Table 4: Representative Examples of Buchwald-Hartwig Amination with 3-Haloindazoles
| Entry | Amine | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 | |
| 2 | Aniline | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 100 | 92 | |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | NaOt-Bu | Toluene | 100 | 88 | |
| 4 | n-Butylamine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 75 |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Applications in Drug Discovery
Indazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Functionalized 1,5-dimethyl-1H-indazoles are valuable scaffolds for the development of novel therapeutic agents. For instance, many kinase inhibitors incorporate the indazole motif, which can form crucial hydrogen bonding interactions with the hinge region of the kinase domain. The diverse substituents that can be introduced at the C3 position via the methods described above allow for fine-tuning of the pharmacological properties of these molecules to improve potency, selectivity, and pharmacokinetic profiles. While specific signaling pathways for 1,5-dimethyl-1H-indazole derivatives are not extensively documented, the functionalized products obtained from these reactions can be screened against various biological targets, such as protein kinases, to identify novel drug candidates.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Showcase - Patent JP-WO2019215846-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Iodo-1,5-dimethyl-1H-indazole in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1,5-dimethyl-1H-indazole is a key building block in the synthesis of a diverse range of bioactive heterocyclic compounds. Its strategic functionalization at the 3-position through various cross-coupling reactions allows for the introduction of a wide array of molecular fragments, leading to the development of potent therapeutic agents. The indazole scaffold itself is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with anticancer, anti-inflammatory, and other pharmacological activities.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles, with a focus on anticancer agents targeting key signaling pathways.
Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available 5-methyl-1H-indazole through a two-step process of N-methylation followed by iodination.
Experimental Protocol: Synthesis of 1,5-dimethyl-1H-indazole
A solution of 5-methyl-1H-indazole in a suitable solvent (e.g., DMF or THF) is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃). The reaction mixture is stirred at room temperature or gentle heating until completion. The product is then isolated by extraction and purified by column chromatography.
Experimental Protocol: Synthesis of this compound
To a solution of 1,5-dimethyl-1H-indazole in DMF, N-iodosuccinimide (NIS) is added portion-wise. The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into water and the precipitate is collected by filtration, washed with water, and dried to afford this compound.
Application in the Synthesis of Bioactive Heterocycles via Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of C-C bonds, facilitating the introduction of various aryl, heteroaryl, and alkynyl groups at the 3-position of the indazole core.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl- and 3-Heteroaryl-1,5-dimethyl-1H-indazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. In this context, this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to yield 3-substituted indazole derivatives. These products often exhibit potent biological activities, particularly as kinase inhibitors.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a degassed mixture of this compound (1.0 equiv), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) in a solvent system like 1,4-dioxane and water (e.g., 4:1 v/v), a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05-0.1 equiv), is added. The reaction vessel is sealed and heated to 80-100 °C for 4-12 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted indazole.
Quantitative Data: Anticancer Activity of 3-Aryl-1,5-dimethyl-1H-indazole Analogs
The following table summarizes the in vitro anticancer activity of representative 3-aryl-1,5-dimethyl-1H-indazole derivatives against various cancer cell lines.
| Compound ID | Aryl/Heteroaryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Aminophenyl | K562 (Leukemia) | 5.15 | [2] |
| 2 | 4-Hydroxyphenyl | A549 (Lung) | 8.21 | [2] |
| 3 | Pyridin-4-yl | PC-3 (Prostate) | 6.12 | [2] |
| 4 | Thiophen-2-yl | Hep-G2 (Liver) | 5.62 | [2] |
Sonogashira Coupling: Synthesis of 3-Alkynyl-1,5-dimethyl-1H-indazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 3-alkynyl-1,5-dimethyl-1H-indazoles, which are precursors to various bioactive molecules, including potent enzyme inhibitors.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), a copper(I) co-catalyst, for example, CuI (0.05-0.1 equiv), and a base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv) are added. The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the ammonium salt, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 3-alkynyl-1,5-dimethyl-1H-indazole.
Bioactive Heterocycles Derived from this compound
PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[3] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality. The 1,5-dimethyl-1H-indazole scaffold can be elaborated to produce potent PARP-1 inhibitors.
Signaling Pathway: PARP-1 in DNA Damage Repair
Caption: Simplified PARP-1 signaling pathway in DNA repair.[1][4][5]
Quantitative Data: PARP-1 Inhibitory Activity
| Compound ID | Heterocyclic Moiety at C3 | PARP-1 IC₅₀ (nM) | Reference |
| 5 | Phthalazin-1(2H)-one | 1.2 | Adapted from[3] |
| 6 | Benzofuran-7-carboxamide | 4.0 | Adapted from[6] |
| 7 | Thieno[3,4-d]imidazole-4-carboxamide | 15.0 | Adapted from[3] |
PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication.[7] Overexpression of PLK4 is observed in various cancers, making it an attractive target for cancer therapy. Indazole-based compounds have been developed as potent and selective PLK4 inhibitors.
Signaling Pathway: PLK4 in Centriole Duplication
Caption: Simplified PLK4 signaling pathway in centriole duplication.[8][9][10]
Quantitative Data: PLK4 Inhibitory Activity and Anticancer Efficacy
| Compound ID | Heterocyclic Moiety at C3 | PLK4 IC₅₀ (nM) | Cell Line (Cancer Type) | Antiproliferative IC₅₀ (µM) | Reference |
| 8 | Pyridin-3-ylethynyl | <0.1 | MCF-7 (Breast) | 0.979 | [7] |
| 9 | 1H-Pyrrolo[2,3-b]pyridin-5-yl | 4.2 | IMR-32 (Neuroblastoma) | 0.948 | [7] |
| 10 | (4-Ethylpiperazin-1-yl)methylphenyl | 9.0 (BCR-ABL) | K-562 (Leukemia) | <0.01 | [11] |
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The application of robust and efficient cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, allows for the systematic exploration of the chemical space around the indazole core. This, in turn, facilitates the development of potent and selective inhibitors of key biological targets, such as PARP-1 and PLK4, with significant potential for the treatment of cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to further exploit the potential of this important scaffold.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-1,5-dimethyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Iodo-1,5-dimethyl-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the direct electrophilic iodination at the C3 position of the 1,5-dimethyl-1H-indazole core. This is typically achieved using molecular iodine (I₂) in the presence of a base in a polar aprotic solvent.
Q2: Why is my yield of this compound consistently low?
Low yields can stem from several factors including incomplete reaction, formation of side products, or issues with product isolation. Common culprits include suboptimal reaction conditions (temperature, reaction time), incorrect stoichiometry of reagents, or moisture in the reaction. Refer to the Troubleshooting Guide below for specific scenarios.
Q3: Are there any common side products to be aware of during the synthesis?
While specific side products for the iodination of 1,5-dimethyl-1H-indazole are not extensively documented in publicly available literature, potential side reactions in similar systems include the formation of di-iodinated products or impurities arising from the degradation of the starting material or product under harsh conditions. Careful monitoring of the reaction by TLC or LC-MS is recommended.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation.[1] Mass spectrometry can confirm the molecular weight (272.09 g/mol ).[2] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Insufficiently basic reaction conditions. 2. Low reaction temperature or short reaction time. 3. Inactive iodine. 4. Presence of moisture in the reaction. | 1. Ensure the base (e.g., KOH, K₂CO₃) is freshly powdered and used in sufficient excess (typically 2-4 equivalents). 2. Gradually increase the reaction temperature (e.g., from room temperature to 65°C) and monitor the reaction progress over a longer period (e.g., 3-12 hours).[3][4] 3. Use freshly purchased or properly stored iodine. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Spots on TLC (Unidentified Impurities) | 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry leading to side reactions. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature and monitor for cleaner conversion. 2. Carefully control the addition of iodine (e.g., dropwise addition of an iodine solution) to avoid localized high concentrations. 3. Ensure the purity of the 1,5-dimethyl-1H-indazole starting material before use. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvents. 2. Emulsion formation during aqueous workup. 3. Co-elution of impurities during column chromatography. | 1. After quenching the reaction, use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Minimize the volume of washing solvents. 2. Add brine during the aqueous workup to break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product is Unstable and Decomposes Upon Isolation | 1. Exposure to light or air. 2. Residual acid or base from the workup. | 1. Protect the product from light and store it under an inert atmosphere at a low temperature. 2. Ensure thorough washing during the workup to remove any residual reagents. A final wash with brine can be beneficial. |
Experimental Protocols
General Protocol for C3-Iodination of 1,5-dimethyl-1H-indazole
This protocol is a generalized procedure based on methods reported for the C3-iodination of similar indazole derivatives. Optimization may be required to achieve the best yield for this specific substrate.
Materials:
-
1,5-dimethyl-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,5-dimethyl-1H-indazole (1.0 equiv.) in anhydrous DMF, add freshly powdered potassium hydroxide (2.0-4.0 equiv.).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 15-30 minutes.
-
In a separate flask, dissolve iodine (1.5-2.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the iodine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gently increased to 40-65°C.
-
Upon completion, pour the reaction mixture into an ice-water mixture.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for C3-Iodination of Indazole Derivatives
| Starting Material | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | KOH (2.0) | DMF | RT | 3 | 71.2 | [3][4] |
| Indazole | KOH (4.0) | DMF | RT | 1 | Not specified | [5] |
| 6-Nitroindazole | K₂CO₃ (1.7) | DMF | ≤ 35 | 5-6 | Not specified | [6] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to troubleshoot low yield in the synthesis.
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Iodo-1,5-dimethyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-iodo-1,5-dimethyl-1H-indazole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of iodo-indazole derivatives. Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is a suitable choice for flash column chromatography.
Q2: Which solvent system (eluent) is suitable for the purification?
A2: A non-polar/polar solvent system is typically used. Based on related compounds, a mixture of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities present in your crude product. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). For a similar compound, 3-iodo-1H-indazole, an Rf value of 0.32 was observed using a hexane/EtOAc (2/1, v/v) system.[1] For other substituted indazoles, ratios such as 4:6 ethyl acetate/pentane have been successfully employed.
Q3: How can I visualize the compound on a TLC plate?
A3: this compound should be UV active due to the aromatic indazole core. Therefore, it can be visualized on a TLC plate using a UV lamp at 254 nm.
Q4: Is this compound stable on silica gel?
A4: While many indazole compounds are stable on silica gel, some halogenated organic compounds can be sensitive. If you suspect decomposition on the column (e.g., streaking on TLC, low recovery), you can perform a stability test. Spot the compound on a silica TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes significantly, the compound may be degrading. In such cases, using deactivated silica gel or an alternative purification method might be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the baseline (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| Compound runs with the solvent front (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane). |
| Poor separation of the product from impurities | - Inappropriate solvent system. - Column was overloaded. - Column was not packed properly. | - Optimize the solvent system using TLC to achieve a clear separation between the desired compound and impurities. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Streaking of the compound spot on TLC or tailing on the column | - Compound is degrading on the silica gel. - The sample is too concentrated when loaded. - The compound is acidic or basic. | - Consider deactivating the silica gel with a small amount of triethylamine or using a different stationary phase like alumina. - Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent before loading. - Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| Low or no recovery of the compound | - The compound may have degraded on the column. - The compound may be too soluble in the eluent and eluted very quickly. - The compound may still be on the column. | - Check the stability of your compound on silica gel. - Analyze the first few fractions collected to see if the compound eluted with the solvent front. - If the compound is less polar than expected, it may require a more polar eluent to be eluted. Try flushing the column with a highly polar solvent. |
Experimental Protocol: Column Chromatography of this compound
Disclaimer: This is a general protocol adapted from procedures for similar iodo-indazole compounds. Optimization may be required for your specific sample.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4 and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and level bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed into the silica.
-
Gently add a thin layer of sand on top of the silica bed to prevent disturbance during eluent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with lower Rf values.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Eluent System | Hexane/Ethyl Acetate | The ratio should be optimized based on TLC. A starting point could be in the range of 9:1 to 2:1. |
| Expected Rf | 0.2 - 0.4 | This is the ideal range for good separation in column chromatography. |
| Visualization | UV light (254 nm) | The indazole ring is a chromophore. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Iodination of Dimethyl-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the iodination of dimethyl-indazole. It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses common issues observed during the iodination of various dimethyl-indazole isomers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Insufficient Base: The base is crucial for deprotonating the indazole, making it more nucleophilic for the electrophilic iodination.[1] 2. Inactive Iodine: The quality of the molecular iodine (I₂) can affect reactivity. 3. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction. | 1. Increase Base Stoichiometry: Use at least 2-4 equivalents of a suitable base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1][2] 2. Use Fresh Iodine: Ensure the iodine is of high purity and has been stored properly. 3. Increase Temperature: Gradually increase the reaction temperature, for example, to 65°C, and monitor the progress by TLC. 4. Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) are generally effective.[1][2] |
| Formation of Multiple Products (Unclear Spot on TLC) | 1. Over-iodination (Di-iodination): Excess iodine or harsh reaction conditions can lead to the introduction of a second iodine atom. 2. N-Alkylation/N-Iodination: If the nitrogen on the pyrazole ring is unprotected, it can compete with C3-iodination. 3. Reaction at other positions on the benzene ring: While less common, substitution at other positions is possible depending on the directing effects of the methyl groups. | 1. Control Iodine Stoichiometry: Use a controlled amount of iodine (e.g., 1.0-1.2 equivalents). A copper-catalyzed iodination has been reported to yield a diiodinated product, so avoiding such catalysts when mono-iodination is desired is crucial.[3] 2. Protecting Groups: For substrates where N-alkylation is a concern, consider protecting the indazole nitrogen with a suitable protecting group like Boc or THP.[1] 3. Optimize Reaction Conditions: Milder conditions (lower temperature, weaker base) can improve regioselectivity. |
| Product is Unstable and Decomposes Upon Purification | 1. Presence of Acid: Iodinated indazoles can be sensitive to acidic conditions. 2. High Temperatures during Workup/Purification: Thermal degradation can occur. | 1. Neutral Workup: Ensure all workup steps are performed under neutral or slightly basic conditions. 2. Avoid Excessive Heat: Use lower temperatures for solvent removal (rotary evaporation) and consider purification methods that do not require high heat, such as flash chromatography at room temperature. |
| Ring-Opening of the Indazole Core | Harsh Basic Conditions and High Temperatures: Particularly for N-arylsulfonyl-3-iodoindazoles, strong bases at elevated temperatures can induce ring-opening to form ortho-(arylsulfonylamino)benzonitriles.[4] | Milder Conditions: Use a weaker base (e.g., K₂CO₃ instead of KOH) and maintain a lower reaction temperature. If ring-opening persists, re-evaluate the necessity of the N-arylsulfonyl group or consider alternative synthetic routes. |
Frequently Asked Questions (FAQs)
Q1: What is the most common position for iodination on a dimethyl-indazole ring?
A1: The iodination of indazoles, including N-methylated derivatives, predominantly occurs at the C3 position of the indazole ring.[1][5] This is due to the electronic properties of the heterocyclic system, where the C3 position is most susceptible to electrophilic attack.
Q2: Can di-iodination occur? If so, under what conditions?
A2: Yes, di-iodination is a possible side reaction. While specific conditions for dimethyl-indazole are not extensively documented, the use of excess iodinating agent and potentially certain catalysts (e.g., copper) can promote the formation of di-iodinated products.[3] Careful control of stoichiometry is key to achieving mono-iodination.
Q3: How do the positions of the methyl groups influence the reaction?
A3: The methyl group on the nitrogen (N1 or N2) primarily influences the solubility and the steric environment around the reaction center. A methyl group on the benzene ring can have a minor electronic directing effect, but the inherent reactivity of the C3 position of the indazole core is the dominant factor in determining the site of iodination. For instance, a methyl group at C7 might introduce steric hindrance that could potentially affect the rate of reaction at the nearby nitrogen.
Q4: What are the recommended general conditions for a successful C3-iodination of a dimethyl-indazole?
A4: A widely used and effective method involves treating the dimethyl-indazole with molecular iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.[1][5]
Q5: My reaction is complete, but I am having trouble purifying the product. What are some common impurities and how can I remove them?
A5: Common impurities include unreacted starting material, di-iodinated product, and potentially N-alkylated isomers if a protecting group was not used. Purification can typically be achieved by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired mono-iodinated product from less polar starting material and more polar byproducts.
Experimental Protocols
Protocol 1: General Procedure for C3-Iodination of N-Methyl-Indazole Derivatives
This protocol is adapted from a general method for the iodination of indazole.[5]
Materials:
-
N-methyl-dimethyl-indazole derivative
-
N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
10% aqueous sodium bisulfite (NaHSO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-methyl-dimethyl-indazole (1.0 eq) in DMF.
-
Add powdered potassium hydroxide (4.0 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve iodine (2.0 eq) in DMF.
-
Slowly add the iodine solution to the indazole solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway and Potential Side Reactions
References
Optimizing Suzuki coupling with 3-iodoindazoles to prevent protodeboronation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura coupling of 3-iodoindazoles, with a specific focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in the Suzuki coupling of 3-iodoindazoles?
A1: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid or ester starting material is converted back to its corresponding arene by replacement of the boronic acid/ester group with a hydrogen atom from a proton source (e.g., water, alcohol).[1][2] This is a significant issue as it consumes the boronic acid reagent, leading to lower yields of the desired 3-arylindazole product and generating impurities that can complicate purification. Heteroaromatic boronic acids, in particular, can be susceptible to protodeboronation, especially under the basic and often aqueous conditions used in Suzuki couplings.
Q2: What are the main factors that contribute to protodeboronation?
A2: Several factors can promote protodeboronation:
-
Presence of Water: Water is a common proton source for this side reaction.
-
Base: The base used to activate the boronic acid for transmetalation can also facilitate protodeboronation. The rate of protodeboronation is often pH-dependent.
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Catalyst System: The choice of palladium source and ligand can influence the relative rates of the desired coupling and the undesired protodeboronation. Some studies suggest that bulky electron-rich phosphine ligands, while often effective for the coupling itself, can also promote palladium-catalyzed protodeboronation.[3]
-
Nature of the Boronic Acid: Electron-deficient or sterically hindered arylboronic acids can be more prone to protodeboronation.
Q3: Should I protect the N-H of the indazole ring before performing the Suzuki coupling?
A3: The necessity of N-protection for 3-iodoindazoles in Suzuki couplings is substrate-dependent. While some protocols report successful couplings with unprotected 3-iodoindazoles, N-protection (e.g., with a Boc group) can prevent potential side reactions at the indazole nitrogen.[4][5] However, it's important to note that some protecting groups, like N-Boc, can be unstable under certain Suzuki-Miyaura conditions and may be cleaved during the reaction. For instance, in the case of 3-iodo-5-nitroindazole, N-Boc protection led to a very low yield of the desired product, with the major product being the deprotected starting material.[4] Therefore, the decision to use a protecting group should be made on a case-by-case basis, considering the specific substrates and reaction conditions.
Q4: Are boronic esters a better alternative to boronic acids for this reaction?
A4: Yes, using boronic esters, such as pinacol esters (Bpin), is a widely recognized strategy to mitigate protodeboronation.[5] Boronic esters are generally more stable to the reaction conditions than their corresponding boronic acids. They can act as a "slow-release" source of the active boronic acid in situ, keeping its concentration low and thus minimizing the rate of protodeboronation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of the desired 3-arylindazole and significant amount of the protodeboronated arene. | High rate of protodeboronation. | 1. Switch to a boronic ester: Use the pinacol ester (Bpin) or other stable boronic ester of your aryl partner. 2. Use anhydrous conditions: Carefully dry all solvents and reagents. Consider using a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF). 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature to slow down the rate of protodeboronation. 4. Optimize the base: Use a weaker base (e.g., K2CO3, Cs2CO3) instead of strong bases like NaOH or KOH. The choice of base can significantly impact the pH of the reaction mixture. 5. Change the catalyst system: Experiment with different palladium sources and ligands. While bulky phosphine ligands can be effective, they may also promote protodeboronation. Consider ligands like SPhos or XPhos, which have been used successfully in couplings of N-heterocycles.[4] |
| No reaction or incomplete conversion of 3-iodoindazole. | Inactive catalyst or catalyst inhibition. | 1. Degas the reaction mixture: Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. 2. Use a pre-catalyst: Palladium pre-catalysts can be more reliable in generating the active Pd(0) species. 3. Ligand choice: The choice of ligand is crucial. For N-heterocyclic substrates, ligands like SPhos and XPhos have shown good results.[4] 4. N-H of indazole: The free N-H of the indazole can coordinate to the palladium center and inhibit catalysis. Consider N-protection if other solutions fail. |
| Formation of significant amounts of homocoupled boronic acid (biaryl byproduct). | Presence of oxygen or issues with the palladium catalyst. | 1. Thoroughly degas the reaction mixture: Oxygen can promote the homocoupling of boronic acids. 2. Use a Pd(0) source: Starting with a Pd(0) catalyst like Pd(PPh3)4 can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction. |
| N-Boc protecting group is cleaved during the reaction. | The reaction conditions (base, temperature) are too harsh for the Boc group. | 1. Use milder conditions: Employ a weaker base and/or lower the reaction temperature. 2. Change the protecting group: Consider a more robust protecting group if milder conditions are not effective for the coupling. |
Data Presentation
Table 1: Optimization of Catalysts for the Suzuki Coupling of 3-Iodoindazole with Pinacol Vinyl Boronate [5]
| Entry | Catalyst | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)2/XantPhos | K3PO4 | 120 | 40 | 20 |
| 2 | Pd(OAc)2 | Na2CO3 | 120 | 40 | 34 |
| 3 | PdCl2(PPh3)2 | Na2CO3 | 120 | 40 | 50 |
| 4 | NiCl2(dppf) | Na2CO3 | 120 | 40 | 20 |
| 5 | Pd(PPh3)4 | Na2CO3 | 120 | 40 | 75 |
| 6 | Pd(PPh3)4 | Na2CO3 | 180 | 40 | 68 |
Reaction conditions: 3-iodoindazole (1a), pinacol vinyl boronate (2 eq.), catalyst (5 mol%), aqueous base, 1,4-dioxane, microwave irradiation.
Table 2: Suzuki-Miyaura Coupling of Unprotected 3-Chloroindazole with Various Boronic Acids [4]
| Entry | Aryl Halide | Boronic Acid | Precatalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloroindazole | 4-Tolylboronic acid | P2 (2.5) | K3PO4 | 100 | 15 | 85 |
| 2 | 3-Chloroindazole | 4-Methoxyphenylboronic acid | P2 (2.5) | K3PO4 | 100 | 15 | 88 |
| 3 | 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 (2.5) | K3PO4 | 100 | 15 | 82 |
| 4 | 3-Chloroindazole | 2-Thiopheneboronic acid | P2 (3.5) | K3PO4 | 100 | 20 | 75 |
Reaction conditions: Aryl halide (1.00 mmol), boronic acid (2.00 mmol), K3PO4 (2.00 mmol), dioxane (4 mL), H2O (1 mL).
Experimental Protocols
General Procedure for Suzuki Coupling of Unprotected 3-Iodoindazole with Pinacol Vinyl Boronate [5]
A mixture of 3-iodoindazole (0.2 g, 0.82 mmol), pinacol vinyl boronate (0.27 mL, 1.62 mmol, 2 equivalents), tetrakis(triphenylphosphine)palladium(0) (52 mg, 0.045 mmol), an aqueous solution of 2N sodium carbonate (2 mL), and 1,4-dioxane (7 mL) were placed in a microwave glass tube. The tube was purged with nitrogen and sealed. The reaction mixture was then subjected to microwave irradiation at 120 °C for 40 minutes. After completion, the reaction was quenched by dilution with 50 mL of brine. The aqueous layer was extracted with ethyl acetate (3 x 45 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was removed under vacuum. The crude residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling of Unprotected 3-Chloroindazole [4]
An oven-dried vial equipped with a stir bar was charged with the 3-chloroindazole (1.00 mmol), the corresponding boronic acid (2.00 mmol), and K3PO4 (2.00 mmol). The vial was evacuated and backfilled with argon. The appropriate palladium precatalyst (P2, 2.0-3.5 mol%) was added, followed by dioxane (4 mL) and water (1 mL). The vial was sealed and the reaction mixture was stirred at 100 °C for 15-20 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography to give the desired product.
Visualizations
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Iodo-1,5-dimethyl-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst system for various cross-coupling reactions involving 3-iodo-1,5-dimethyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed on this compound?
A1: The most common and synthetically useful cross-coupling reactions for functionalizing the C-3 position of the indazole ring are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of derivatives.
Q2: Is N-protection of the indazole required for cross-coupling at the C-3 position?
A2: For N-methylated indazoles such as this compound, the nitrogen at the N-1 position is already protected by the methyl group. This can be advantageous as it may prevent side reactions or catalyst inhibition that can sometimes be observed with N-H indazoles.[1][2] However, the specific reaction conditions should still be carefully optimized.
Q3: What is the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?
A3: The general reactivity order for aryl halides in oxidative addition to a palladium(0) center is I > Br > Cl.[3] This means that the C-I bond in this compound is the most reactive site for cross-coupling reactions.
Q4: How do I choose the right palladium catalyst and ligand?
A4: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction and depends on the specific reaction type and the coupling partners. For Suzuki reactions, palladium catalysts with phosphine ligands like Pd(PPh₃)₄ or systems with ferrocene-based ligands such as Pd(dppf)Cl₂ are commonly used.[4][5] For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is often employed.[6] For Heck reactions, palladium acetate (Pd(OAc)₂) with a phosphine ligand is a common choice.[7] Buchwald-Hartwig aminations often require more specialized bulky electron-rich phosphine ligands.[8][9]
Q5: What are common bases used in these cross-coupling reactions?
A5: The choice of base is critical and can significantly impact the reaction yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine, diisopropylethylamine). The strength and nature of the base should be matched to the specific cross-coupling reaction.
Catalyst System Selection Guide
The selection of an appropriate catalyst system is paramount for achieving high efficiency and yield in the cross-coupling of this compound. The following table summarizes recommended starting points for different reaction types based on literature for similar substrates. Optimization will likely be required for this specific substrate.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | PPh₃ or dppf | K₂CO₃ or Na₂CO₃ | DME/H₂O or Dioxane | 80-120 °C |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or piperidine | DMF or THF | Room Temp. to 80 °C |
| Heck | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or DIPEA | DMF or Acetonitrile | 80-140 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 °C |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Note: These are starting points and may require optimization for this compound.
Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid with this compound.
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of DME and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with this compound.
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.06 equiv.).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Incorrect base or solvent | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF). | |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Formation of Side Products | Homocoupling of the boronic acid (Suzuki) | Ensure rigorous degassing of the solvent to remove oxygen. |
| Dehalogenation of the starting material | Use a milder base or lower the reaction temperature. | |
| Glaser coupling of the alkyne (Sonogashira) | Use copper-free Sonogashira conditions if homocoupling is a major issue.[6] | |
| Incomplete Conversion | Insufficient catalyst loading | Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Short reaction time | Extend the reaction time and monitor the progress. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Overcoming poor reactivity of 3-Iodo-1,5-dimethyl-1H-indazole in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 3-iodo-1,5-dimethyl-1H-indazole in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound unreactive in coupling reactions?
A1: The reactivity of this compound can be hampered by a combination of electronic and steric factors. The two methyl groups at the N1 and C5 positions are electron-donating, which increases the electron density on the indazole ring system. This can make the oxidative addition of the palladium catalyst to the C-I bond, the first and often rate-limiting step in the catalytic cycle, more difficult. Additionally, while the N1-methyl group prevents some side reactions seen with N-H indazoles, it can still contribute to steric hindrance around the C3 position.
Q2: Is N-protection necessary for coupling reactions with this compound?
A2: No, the N1-position is already protected by a methyl group. This is an advantage as it prevents N-arylation side reactions that can occur with unprotected (N-H) indazoles, particularly in Sonogashira and Heck couplings.[1][2] You can proceed directly with the coupling reaction without an additional protection step.
Q3: What is a good starting point for catalyst selection for a Suzuki-Miyaura coupling with this substrate?
A3: A good starting point for Suzuki-Miyaura coupling of iodoindazoles is a palladium catalyst with a bulky, electron-rich phosphine ligand.[3] Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a ligand such as XPhos or SPhos are often effective. For heteroaryl halides, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has also been shown to be a suitable catalyst.[4]
Q4: Can microwave irradiation improve the yield and reaction time?
A4: Yes, microwave-assisted heating can be highly effective for promoting coupling reactions with challenging substrates like substituted iodoindazoles.[5][6] It can significantly reduce reaction times and often leads to higher yields, especially in Suzuki-Miyaura couplings of unprotected or N-substituted indazoles.[7][8][9]
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
If you are experiencing low to no yield in your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Troubleshooting
For issues with the Buchwald-Hartwig amination, the choice of ligand and base is critical.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Quantitative Data from Literature
The following tables summarize reaction conditions and yields for coupling reactions of various 3-iodoindazoles, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 3-Iodoindazoles
| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Vinyl boronic acid pinacol ester | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2M aq.) | Dioxane | 150 (MW) | 30 min | 50 | [3] |
| 3-Iodo-5-nitro-1H-indazole | Vinyl boronic acid pinacol ester | Pd(PPh₃)₄ (7) | Na₂CO₃ (2M aq.) | Dioxane | 150 (MW) | 30 min | 87 | [3] |
| 3-Iodo-5-methyl-1H-indazole | Vinyl boronic acid pinacol ester | Pd(PPh₃)₄ (7) | Na₂CO₃ (2M aq.) | Dioxane | 150 (MW) | 30 min | 78 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 h | 92 | [4] |
| 3-Iodo-N-Boc-5-methoxyindazole | Various aryl boronic acids | Pd(PPh₃)₄ (10) | K₂CO₃ (2M aq.) | Dioxane | 150 (MW) | 10 min | >80 | [10] |
Table 2: Sonogashira Coupling of 3-Iodoindazoles
| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 3-Iodo-1-(4-methoxybenzyl)-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 70 | 24 h | 95 | [2] |
| 3-Iodo-1-tosyl-1H-indazole | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 70 | 48 h | 83 | [2] |
| N-Boc-3-iodo-1H-indazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | 18 h | 90 | [1] |
Table 3: Heck Coupling of 3-Iodoindazoles
| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 3-Iodo-1-Boc-1H-indazole | Methyl acrylate | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N | DMF | 80 | 24 h | 75 | [2] |
| 3-Iodo-1-(p-methoxybenzyl)-1H-indazole | Methyl acrylate | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N | DMF | 80 | 24 h | 80 | [2] |
Detailed Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from procedures for unprotected 3-iodoindazoles and can be a starting point for this compound.[3][5][8]
-
Reaction Setup: To a microwave vial, add this compound (1 equiv.), the boronic acid or ester (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-7 mol%), and a magnetic stir bar.
-
Solvent and Base Addition: Add the solvent (e.g., 1,4-dioxane) and an aqueous solution of the base (e.g., 2M Na₂CO₃). The solvent volume should be sufficient to ensure proper mixing.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using freeze-pump-thaw cycles.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 150 °C) for the specified time (e.g., 30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol is based on methods for N-protected 3-iodoindazoles.[1][2]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equiv.) in a suitable anhydrous solvent (e.g., DMF or THF).
-
Addition of Reagents: Add the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 10 mol%), and the amine base (e.g., Et₃N or DIPA).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 70 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general starting point; optimization of ligand, base, and temperature will likely be necessary.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry flask or vial.
-
Addition of Reagents: Add this compound (1 equiv.), the amine (1.2 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Regioselectivity issues in the functionalization of indazoles.
Welcome to the technical support center for indazole functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common regioselectivity issues encountered during the synthesis and modification of indazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main regioselectivity challenges in indazole functionalization?
A1: The primary regioselectivity challenges in indazole chemistry revolve around the competitive reactivity of several positions on the indazole ring. The key issues include:
-
N1 vs. N2 Functionalization: Indazole has two nitrogen atoms in its pyrazole ring, and reactions like alkylation, arylation, and acylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers.[1][2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5][6]
-
C3 Functionalization: The C3 position is another common site for functionalization, including halogenation, arylation, and alkylation.[7][8] Achieving selectivity for C3 over the nitrogen atoms or other carbon positions can be challenging.
-
C-H Functionalization of the Benzene Ring: Directing functional groups to specific positions on the carbocyclic ring (C4, C5, C6, C7) requires specific strategies, often involving directing groups, to overcome the inherent reactivity of the heterocyclic portion of the molecule.[9]
Q2: What factors influence the N1 vs. N2 regioselectivity in indazole alkylation?
A2: The ratio of N1 to N2 alkylated products is highly dependent on several factors:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome.[4][10] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation.[4][5][10]
-
Steric and Electronic Effects: The nature of substituents on the indazole ring plays a crucial role. Sterically demanding groups at the C3 position can favor N1 substitution.[4] Conversely, electron-withdrawing groups at the C7 position can promote N2 selectivity.[4][5][10]
-
Nature of the Electrophile: The type of alkylating or arylating agent used can also influence the regioselectivity.[4]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product.[4][5][11] Reactions run under conditions that allow for equilibration will favor the N1 isomer, while kinetically controlled reactions may favor the N2 isomer.[4][11]
Q3: How can I achieve regioselective functionalization at the C3 position?
A3: Several strategies can be employed for selective C3 functionalization:
-
N-Protection: Protecting the indazole nitrogen atoms is a common approach. An N2-protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct lithiation and subsequent reaction with electrophiles specifically to the C3 position.[8][12]
-
Halogenation: Direct halogenation at the C3 position, particularly iodination and bromination, can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). These C3-halogenated indazoles are versatile intermediates for further modifications via cross-coupling reactions.[7]
-
Metal-Catalyzed C-H Activation: Transition metal-catalyzed reactions can directly functionalize the C3 position, although this can sometimes compete with functionalization at other sites.[13]
Q4: What are directing groups and how are they used in regioselective C-H functionalization of the indazole benzene ring?
A4: Directing groups are functional groups that are temporarily installed on the indazole core to direct a metal catalyst to a specific C-H bond, thereby ensuring regioselectivity.[9] For example, a removable group attached to the N1 position can direct functionalization to the C7 position.[9] A variety of directing groups, such as amides and pyridyls, have been utilized to achieve selective C-H functionalization at positions that are otherwise difficult to access.[9]
Troubleshooting Guides
Issue 1: Poor N1/N2 Selectivity in Indazole Alkylation
Problem: My indazole alkylation reaction is producing a mixture of N1 and N2 isomers that are difficult to separate, leading to low yields of the desired product.
Possible Causes and Solutions:
| Probable Cause | Suggested Solution |
| Suboptimal Base/Solvent Combination | The choice of base and solvent is critical for controlling N1/N2 selectivity. For high N1 selectivity, consider using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[4][5][10] For N2 selectivity, Mitsunobu conditions or the use of cesium carbonate in DMF have shown some preference for the N2 isomer, though this can be substrate-dependent.[2][4] |
| Reaction Temperature | Lower temperatures may favor the kinetically controlled N2 product, while higher temperatures can allow for equilibration to the thermodynamically favored N1 product.[4][11] Experiment with a range of temperatures to optimize for your desired isomer. |
| Steric Hindrance | If your substrate has minimal steric bulk near the N1 position, both nitrogens may be equally accessible. If feasible, consider using a starting material with a substituent at the C7 position to sterically block the N1 position and favor N2 alkylation. Conversely, a bulky C3-substituent can favor N1-alkylation.[4] |
| Electronic Effects of Substituents | Electron-withdrawing groups on the benzene ring, particularly at the C7 position, can favor N2 alkylation.[4][5][10] If your synthesis allows, modifying the electronic properties of your indazole substrate could improve selectivity. |
Issue 2: Low Yield or No Reaction at the C3 Position
Problem: I am attempting to functionalize the C3 position of my indazole, but I am observing low yields, no reaction, or functionalization at the nitrogen atoms instead.
Possible Causes and Solutions:
| Probable Cause | Suggested Solution |
| Competitive N-Functionalization | The nitrogen atoms of the indazole are generally more nucleophilic than the C3 position. To prevent undesired N-functionalization, protect the indazole with a suitable protecting group. An N1-Boc group or an N2-SEM group can be effective.[7][8] The SEM group is known to direct metallation to the C3 position.[8][12] |
| Incorrect Reagents for C3-Halogenation | For direct C3-halogenation, ensure you are using appropriate reagents. N-Iodosuccinimide (NIS) or iodine in the presence of a base like KOH are effective for iodination.[7] N-Bromosuccinimide (NBS) is commonly used for bromination. |
| Inefficient C-H Activation Conditions | If you are attempting a direct C-H functionalization at C3, the catalyst, ligand, and reaction conditions must be carefully optimized. Consult literature for specific protocols for the type of functionalization you are performing (e.g., arylation, alkylation).[13] |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Reference |
| 3-Methylindazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | [4] |
| 3-Methylindazole | n-Pentyl bromide | Cs₂CO₃ | DMF | RT | 1.3:1 | [4] |
| 3-(t-Butyl)indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | [4] |
| 7-Nitroindazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | [4][10] |
| 4-Nitroindazole | Ribosylation | Silyl Hilbert-Johnson | - | - | N1 (thermodynamic) | [11] |
| 4-Nitroindazole | Ribosylation | Silyl Hilbert-Johnson | - | - | N2 (kinetic) | [11] |
Key Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole[4][10]
-
Preparation: To a solution of the desired indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: N2-SEM Protection and C3-Functionalization of Indazole[8][12]
-
N2-Protection: To a solution of indazole (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add diisopropylethylamine (DIPEA, 1.5 mmol) followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 mmol). Allow the reaction to warm to room temperature and stir for 12 hours. After an aqueous work-up, purify the product to obtain the N2-SEM protected indazole.
-
C3-Lithiation: To a solution of the N2-SEM protected indazole (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.1 mmol) dropwise. Stir the solution at -78 °C for 1 hour.
-
Reaction with Electrophile: Add the desired electrophile (1.2 mmol) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.
-
Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and concentrate. The SEM group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF or with aqueous HCl in ethanol.
-
Purification: Purify the final C3-functionalized indazole by column chromatography.
Visual Guides
Caption: Factors influencing N1 vs. N2 regioselectivity.
Caption: Troubleshooting workflow for poor N1/N2 selectivity.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Managing N-1 and N-2 positional isomerism in indazole reactions.
Welcome to the technical support center for managing N-1 and N-2 positional isomerism in indazole reactions. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving regioselective synthesis of indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my indazole reactions yield a mixture of N-1 and N-2 positional isomers?
A1: The formation of both N-1 and N-2 isomers is a common challenge rooted in the electronic structure of the indazole ring. The indazole anion, formed under basic conditions, is a mesomeric system where the negative charge is delocalized across both nitrogen atoms. This results in two nucleophilic centers, leading to alkylation or arylation at either position. The ratio of the resulting isomers is highly dependent on reaction conditions.[1][2]
Q2: What are the key factors that influence the N-1 vs. N-2 product ratio?
A2: The regioselectivity of indazole functionalization is a delicate balance of several factors:
-
Thermodynamic vs. Kinetic Control: Generally, N-1 substituted indazoles are the thermodynamically more stable products, while N-2 isomers are often favored under kinetic control.[3][4] Reactions run at lower temperatures may favor the N-2 product, while higher temperatures or longer reaction times can allow for equilibration to the more stable N-1 isomer.[3][5]
-
Solvents: The choice of solvent plays a critical role. Aprotic polar solvents like DMF often lead to mixtures, while less polar solvents like THF can favor N-1 selectivity, particularly when paired with certain bases like sodium hydride.[6][7]
-
Bases and Counterions: The base used to deprotonate the indazole influences the nature of the resulting indazolide salt. For example, using NaH in THF has been shown to be a promising system for selective N-1 alkylation.[6][7] The counterion (e.g., Na+, K+, Cs+) can also influence selectivity through coordination effects.
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the approach of electrophiles to the N-1 position, thereby favoring N-2 substitution.[1] Conversely, bulky electrophiles may preferentially react at the less hindered nitrogen atom.
-
Nature of the Electrophile: The type of electrophile used is crucial. Simple alkyl halides often give mixtures[1], while activated electrophiles like α-halo carbonyls or specific catalysts can provide high selectivity for one isomer over the other.[1][5]
Q3: How can I spectroscopically differentiate between N-1 and N-2 isomers?
A3: NMR spectroscopy is the most powerful tool for distinguishing between N-1 and N-2 indazole isomers.
-
¹H NMR: The chemical shifts of the indazole protons are characteristically different. For N-2 isomers, the C3-H proton is notably shielded (appears at a lower frequency) compared to the same proton in the N-1 isomer. Conversely, the C7-H proton in N-2 isomers is deshielded (appears at a higher frequency) due to the influence of the N-1 lone pair.[3]
-
¹³C NMR: The carbon chemical shifts, especially for C3 and C7a, are also diagnostic and can be used for unambiguous assignment.[3]
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A correlation between the protons of the N-alkyl group and the C3 or C7a carbons of the indazole ring can definitively establish the point of attachment.[6] For example, an HMBC correlation between the N-CH₂ protons and C7a confirms N-1 substitution, while a correlation to C3 points to N-2 substitution.[5] UV derivative spectrophotometry has also been reported as a method for unambiguous structure assignment.[8][9]
Q4: Is it possible to separate a mixture of N-1 and N-2 isomers?
A4: Yes. While challenging, separation is often achievable. The most common laboratory-scale method is column chromatography on silica gel.[1] For industrial-scale applications, which find column chromatography impractical, methods involving recrystallization from carefully selected mixed solvent systems have been developed to isolate single isomers with high purity.[10]
Troubleshooting Guide
Issue 1: My reaction produced a nearly 1:1 mixture of N-1 and N-2 isomers, but I need the N-1 product.
| Potential Cause | Suggested Solution |
| Kinetic Control: The reaction conditions may favor the kinetically formed N-2 product, with insufficient energy to equilibrate to the thermodynamic N-1 product. | Increase the reaction temperature and/or prolong the reaction time to favor thermodynamic equilibrium.[5] |
| Solvent/Base Combination: Common conditions like K₂CO₃ in DMF are known to produce isomer mixtures.[1] | Switch to a system known to favor N-1 alkylation, such as using sodium hydride (NaH) in tetrahydrofuran (THF) . This combination often yields high N-1 selectivity.[6][7] |
| Reaction Pathway: Direct alkylation with simple alkyl halides is often unselective. | Consider a two-step approach. For example, perform a highly selective N-1 acylation, followed by reduction of the acyl group.[6] Alternatively, a reductive amination approach using an aldehyde can provide excellent N-1 selectivity.[1] |
Issue 2: I am attempting a selective N-2 arylation, but the yield is low and I'm getting the N-1 isomer as a major byproduct.
| Potential Cause | Suggested Solution |
| Incorrect Catalyst System: N-2 arylation is less common and often requires specific catalytic systems. Standard N-arylation conditions may not be selective. | Employ a catalyst system specifically developed for N-2 selectivity. For example, Rhodium(II)-catalyzed reactions using diazonaphthoquinone as a coupling partner have shown high selectivity for the N-2 position.[11][12][13][14] Copper-catalyzed cross-coupling has also been used for regioselective N-2 arylation.[15] |
| Reaction Conditions: The reaction may not be proceeding via the desired kinetic pathway. | Use conditions that favor kinetic control, such as the Mitsunobu reaction . This reaction often shows a strong preference for the N-2 position.[2][5][6] |
Data Summary: Influence of Reaction Conditions on Isomer Ratios
The following tables summarize quantitative data from the literature on how different reaction parameters affect the N-1:N-2 isomer ratio.
Table 1: Effect of Base and Solvent on Alkylation of Methyl Indazole-3-carboxylate with n-Pentyl Bromide
| Entry | Base | Solvent | Temperature (°C) | N-1 : N-2 Ratio | Reference |
| 1 | Cs₂CO₃ | DMF | 20 | Partial preference for N-1 | [16] |
| 2 | NaH | THF | 20 | >99 : 1 | [6][7] |
| 3 | NaHMDS | THF | 20 | 95 : 5 | [5] |
| 4 | K₂CO₃ | DMF | 120 | 58 : 42 | [1] |
Table 2: Effect of Reaction Type on Selectivity
| Reaction Type | Electrophile/Reagent | Conditions | Product Favored | Typical Selectivity | Reference |
| Standard Alkylation | Isobutyl bromide | K₂CO₃, DMF, 120 °C | Mixture | 58:42 (N-1:N-2) | [1] |
| Reductive Amination | Isobutyraldehyde, then H₂/Pt/C | Dean-Stark, Et₃N quench | N-1 | >99:1 (N-1:N-2) | [1] |
| Mitsunobu Reaction | n-Pentanol, DEAD, PPh₃ | THF, 20 °C | N-2 | 1:2.5 (N-1:N-2) | [5][6] |
| Rh(II)-catalyzed Arylation | Diazonaphthoquinone | Rh₂(esp)₂, DCE, 80 °C | N-2 | High N-2 selectivity | [14] |
| Electrochemical Acylation | Acetic Anhydride | Constant Current | N-1 | Complete N-1 selectivity | [17] |
Key Experimental Protocols
Protocol 1: Highly Selective N-1 Alkylation using NaH/THF
This protocol is adapted from a procedure demonstrating high N-1 regioselectivity.[6][7]
-
Preparation: To a solution of the starting indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., alkyl bromide, 1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the pure N-1 alkylated indazole.
Protocol 2: Kinetically Controlled N-2 Alkylation via Mitsunobu Reaction
This protocol is based on the general principle of using Mitsunobu conditions to favor N-2 substitution.[5][6]
-
Preparation: Dissolve the starting indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by column chromatography on silica gel to separate the desired N-2 alkylated product from the N-1 isomer and reaction byproducts (e.g., triphenylphosphine oxide).
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in indazole functionalization.
Synthetic Strategy Workflow
Caption: Decision tree for selecting a regioselective strategy.
Troubleshooting Logic
Caption: Troubleshooting workflow for poor isomeric ratios.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 17. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed Heck Reactions with 3-Iodoindazole Substrates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with Heck reactions involving 3-iodoindazole substrates. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with a 3-iodoindazole substrate is not working (no product formation). What are the most common initial checks I should perform?
A1: When a Heck reaction fails to yield any product, it is crucial to first verify the integrity of the fundamental reaction components and setup:
-
Reagent Quality: Ensure the 3-iodoindazole starting material is pure and that the alkene has not polymerized. Check the quality and age of the palladium catalyst, phosphine ligands, and base. Anhydrous solvents are critical; ensure they are properly dried and degassed.
-
Inert Atmosphere: The Heck reaction is sensitive to oxygen, which can deactivate the palladium(0) catalyst. Ensure the reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents were thoroughly degassed.
-
Temperature Control: Verify that the reaction is being heated to the target temperature. Use a calibrated thermometer or temperature probe.
Q2: I am observing very low yields in my Heck reaction. What are the key parameters to optimize?
A2: Low yields are a common issue and can often be resolved by systematically optimizing the reaction conditions. The choice of catalyst, ligand, base, and solvent are all critical. N-protection of the indazole ring is also a crucial consideration.
-
Catalyst and Ligand: The palladium source and the phosphine ligand play a symbiotic role. While Pd(OAc)₂ and PPh₃ are common starting points, other systems might be more effective. For electron-rich heteroaryl halides like 3-iodoindazoles, more electron-rich and bulky phosphine ligands can be beneficial.
-
Base Selection: The base is essential for regenerating the active Pd(0) catalyst. Inorganic bases like K₂CO₃ or NaHCO₃, and organic bases like triethylamine (TEA), are frequently used. The choice of base can significantly impact the reaction rate and yield, and it is often substrate-dependent.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMA, and NMP are standard for Heck reactions as they help to solubilize the reagents and stabilize the catalytic species. The choice of solvent can influence the reaction rate and selectivity.
-
N-Protection: For many 3-iodoindazoles, protection of the N-H group is necessary to prevent side reactions. Unprotected indazoles can sometimes lead to the formation of Michael adducts or other byproducts, which can lower the yield of the desired Heck product.[1]
Q3: I am seeing the formation of a dehalogenated indazole byproduct. How can I minimize this side reaction?
A3: Dehalogenation (reduction of the C-I bond to C-H) is a known side reaction in palladium-catalyzed cross-coupling reactions. This is particularly prevalent with highly reactive aryl iodides.
To minimize dehalogenation:
-
Optimize the Base: Some bases can act as hydride sources, leading to dehalogenation. Screening different bases (e.g., switching from an organic amine to an inorganic carbonate) may solve the issue.
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Additives: The addition of certain salts, like silver salts, can sometimes suppress dehalogenation by acting as halide scavengers.
Q4: Is N-protection of the 3-iodoindazole always necessary?
A4: While often recommended, it is not always strictly necessary, but it frequently leads to cleaner reactions and higher yields. In the absence of an N-protecting group, the acidic N-H proton can interfere with the catalytic cycle or lead to side reactions like Michael addition.[1] If you are working with an unprotected 3-iodoindazole and experiencing issues, introducing a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a primary troubleshooting step.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Heck reaction with a 3-iodoindazole substrate.
Caption: A step-by-step troubleshooting workflow for failed Heck reactions.
Data Summary Tables
Table 1: Comparison of Reaction Conditions for Heck Coupling of N-Protected 3-Iodoindazoles
| Entry | N-Protecting Group | Alkene | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | SEM | Methyl 2-acetamidoacrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 125 | 2 | 23-54 | [1] |
| 2 | Boc | Methyl acrylate | PdCl₂(dppf) | TEA | DMF | 50 | 2 | 62 | [1] |
Table 2: Influence of Palladium Catalyst on the Vinylation of Unprotected 3-Iodoindazole
| Entry | Pd Catalyst | Ligand | Yield of 3-vinylindazole (%) | Unreacted 3-iodoindazole (%) | Reference |
| 1 | Pd(OAc)₂ | XantPhos | 20 | 32 | [2] |
| 2 | PdCl₂(PPh₃)₂ | PPh₃ | 50 | 0 | [2] |
Key Experimental Protocols
Protocol 1: Heck Reaction of N-Boc-3-iodoindazole with Methyl Acrylate [1]
-
To a reaction flask, add N-Boc-3-iodoindazole (1.0 eq).
-
Add PdCl₂(dppf) (0.05 eq) and tetrabutylammonium iodide (TBAI) (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed DMF as the solvent.
-
Add methyl acrylate (1.2 eq) and triethylamine (TEA) (2.0 eq) via syringe.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Vinylation of Unprotected 3-Iodoindazole [2]
-
In a microwave vial, combine 3-iodoindazole (1.0 eq), pinacol vinyl boronate (2.0 eq), Pd(PPh₃)₄ (0.05-0.06 eq), and a 2N aqueous solution of Na₂CO₃.
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 40 minutes.
-
After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography.
Heck Reaction Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. For instance, if the reaction is stalled, a problem may lie in any of the key steps outlined below.
Caption: The catalytic cycle of the Heck reaction.
References
Technical Support Center: Palladium Catalyst Removal from Indazole Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from indazole reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my indazole-containing reaction mixture proving to be difficult?
A1: The nitrogen atoms in the indazole ring can coordinate with the palladium catalyst, forming stable complexes that are difficult to remove using standard purification methods. This coordination can lead to higher than acceptable levels of palladium contamination in your final product.
Q2: What are the most common methods for removing palladium catalysts from organic reactions?
A2: The most common methods include:
-
Adsorption: Using solid-supported scavengers to bind the palladium, which is then removed by filtration.
-
Chromatography: Techniques like column chromatography can separate the desired product from the palladium catalyst.[1]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase.
-
Crystallization: In some cases, crystallization of the product can leave the palladium impurities in the mother liquor.[1]
Q3: Which palladium scavengers are most effective for reactions involving nitrogen-containing heterocycles like indazoles?
A3: Thiol- and thiourea-based scavengers are often highly effective due to the strong affinity of sulfur for palladium. Silica-based scavengers like SiliaMetS® Thiol and QuadraSil® MP are commonly used in the pharmaceutical industry for this purpose.
Q4: Can I use activated carbon to remove palladium?
A4: While activated carbon can be used, it may lead to the loss of your desired product through non-specific adsorption.[2] Additionally, its effectiveness can be lower compared to specialized scavengers.
Troubleshooting Guides
Issue 1: High Palladium Levels After Standard Work-up
Symptom: Inductively Coupled Plasma (ICP) analysis shows palladium levels are unacceptably high after aqueous work-up and extraction.
Possible Cause: The palladium catalyst is forming a stable, soluble complex with the indazole product or other nitrogen-containing species in the reaction mixture.
Troubleshooting Steps:
-
Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove insoluble palladium species.
-
Scavenger Screening: If filtration is insufficient, a screening of different palladium scavengers is recommended. Thiol- and thiourea-based silica scavengers are a good starting point.
-
Optimize Scavenging Conditions: Vary the scavenger amount (typically 4-10 equivalents relative to the residual palladium), temperature (room temperature to 50-60 °C), and stirring time (1 to 24 hours) to find the optimal conditions for palladium removal.
Issue 2: Inefficient Palladium Removal with a Scavenger
Symptom: Treatment with a palladium scavenger does not significantly reduce the palladium concentration.
Possible Causes:
-
The chosen scavenger is not effective for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).
-
The solvent system is hindering the scavenger's performance.
-
Insufficient contact time or temperature.
Troubleshooting Steps:
-
Change Scavenger Type: If a thiol-based scavenger is ineffective, try a thiourea-based scavenger or a scavenger with a different functional group.
-
Solvent Modification: The choice of solvent can impact scavenger efficiency. If possible, perform the scavenging in a solvent known to be compatible with the chosen scavenger. For example, SiliaMetS® Thiourea works well in organic solvents.
-
Increase Temperature and Time: Increasing the temperature (e.g., to 50 °C) and extending the stirring time can improve the kinetics of palladium binding to the scavenger.
-
Flow Chemistry Approach: For larger scale reactions, passing the solution through a cartridge containing the scavenger can be more efficient than a batch process.
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes the performance of various palladium scavengers in reducing palladium content from an initial concentration of approximately 2400 ppm in a Suzuki cross-coupling reaction mixture.
| Scavenger Type | Scavenger Name | Final Palladium (ppm) |
| Silica-based Thiol | SiliaMetS® Thiol | ≤ 16 |
| Silica-based Thiourea | SiliaMetS® Thiourea | ≤ 16 |
| Activated Carbon | Darco® | > 100 |
| Polymer-based | Quadrapure™ | > 100 |
Data adapted from a case study on a drug candidate synthesis involving a Suzuki cross-coupling.[3]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
This protocol is a general guideline and should be optimized for your specific reaction.
-
Determine the Amount of Scavenger:
-
If the residual palladium concentration is known (e.g., from ICP analysis), calculate the mass of palladium to be removed.
-
It is recommended to start with at least 4 equivalents of the scavenger relative to the mass of palladium.[4]
-
The loading of the scavenger (in mmol/g) will be provided by the manufacturer and is needed for this calculation.[4]
-
Example Calculation: For a reaction mixture containing 500 ppm of palladium in 800 g of material, with a scavenger loading of 1.2 mmol/g:
-
Mass of Pd = (500/1,000,000) * 800 g = 0.4 g
-
Moles of Pd = 0.4 g / 106.42 g/mol = 0.00376 mol
-
Mass of scavenger (1 eq.) = 0.00376 mol / 1.2 mmol/g = 3.13 g
-
Mass of scavenger (4 eq.) = 4 * 3.13 g = 12.52 g[4]
-
-
-
Scavenging Procedure (Batch):
-
After completion of the indazole synthesis reaction and initial work-up, dissolve the crude product in a suitable solvent.
-
Add the calculated amount of the silica-based thiol scavenger to the solution.
-
Stir the mixture at room temperature or an elevated temperature (e.g., 35-50 °C) for 1 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Monitor the palladium removal by taking aliquots at different time points and analyzing them by ICP.
-
Once the desired palladium level is reached, filter off the scavenger. Wash the scavenger with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
-
Scavenging Procedure (Flow):
-
Pack a column or cartridge with the silica-based thiol scavenger.
-
Pass the solution of the crude product through the column at a controlled flow rate.
-
For highly contaminated samples, recirculating the solution through the column can improve efficiency.[5]
-
Collect the eluent and analyze for palladium content.
-
Protocol 2: Palladium Removal Following a Suzuki-Miyaura Coupling for Indazole Synthesis
This protocol is adapted from a literature procedure for the synthesis of indazole derivatives.[3]
-
Reaction Work-up:
-
After the Suzuki-Miyaura reaction is complete, filter the reaction mixture through a pad of Celite® using a Buchner funnel under vacuum.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate and water.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
If further palladium removal is required, proceed with a scavenger treatment as described in Protocol 1.
-
Visualizations
Caption: A general workflow for the removal of palladium catalyst from an indazole reaction mixture.
Caption: A troubleshooting decision tree for inefficient palladium scavenging.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. catsci.com [catsci.com]
Characterization challenges of 3-Iodo-1,5-dimethyl-1H-indazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-iodo-1,5-dimethyl-1H-indazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound and its analogs.
Synthesis & Purification
Question: My N-methylation reaction of 3-iodo-5-methyl-1H-indazole is producing a mixture of two isomers. How can I confirm their identity and improve the regioselectivity?
Answer: The alkylation of N-unsubstituted indazoles can lead to a mixture of N-1 and N-2 isomers.[1][2] The N-1 tautomer is generally more stable than the N-2 tautomer.[2]
-
Identification: The two isomers, 1,5-dimethyl-3-iodo-1H-indazole and 2,5-dimethyl-3-iodo-1H-indazole, can be distinguished primarily by ¹³C NMR spectroscopy. The chemical shift of the methyl group attached to the nitrogen is a key indicator; the N1-methyl signal typically appears further downfield compared to the N2-methyl signal.[2] For comparison, the ¹H NMR signals for the methyl protons may only differ by 0.1-0.2 ppm.[2]
-
Improving Regioselectivity:
-
Base and Solvent Choice: The choice of base and solvent system is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF often favors N-1 alkylation. In contrast, using potassium carbonate (K₂CO₃) in a solvent like DMF can sometimes lead to mixtures.[1]
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable N-1 product.
-
Purification: If a mixture is unavoidable, the isomers can typically be separated using column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should provide sufficient separation.
-
Question: I am experiencing low yields during the iodination of 1,5-dimethyl-1H-indazole. What are the common pitfalls?
Answer: Low yields in the iodination of indazoles can stem from several factors. The C-3 position of the indazole ring is susceptible to electrophilic substitution.[1]
-
Iodinating Agent: A common method involves using elemental iodine (I₂) with a suitable base, such as potassium carbonate, in a solvent like DMF.[3] Ensure the iodine is fresh and the solvent is anhydrous.
-
Reaction Conditions: The reaction temperature should be carefully controlled. While some protocols suggest room temperature, others may require gentle heating.[3] Overheating can lead to decomposition and the formation of side products.
-
Instability: Some 3-iodo-indoles, which are structurally related, are known to be unstable.[4] While this compound is generally stable, prolonged reaction times or harsh workup conditions could lead to degradation.
-
Workup Procedure: During the aqueous workup, ensure the pH is controlled to prevent any acid- or base-catalyzed decomposition of the product.
Spectroscopic Analysis
Question: I have an unexpected peak in the ¹H NMR spectrum of my final product. How can I identify this impurity?
Answer: An unexpected peak could be a starting material, a regioisomer, a solvent residue, or a by-product.
-
Check for Starting Materials: Compare the spectrum with the spectra of your starting materials (e.g., 1,5-dimethyl-1H-indazole or 3-iodo-5-methyl-1H-indazole).
-
Identify Isomers: As mentioned, N-methylation can produce N-1 and N-2 isomers.[1] Look for a second N-methyl peak and a slightly different aromatic splitting pattern.
-
Solvent Residue: Compare the chemical shift of the unknown peak with common NMR solvent impurities (e.g., residual ethyl acetate, hexane, or dichloromethane from purification).
-
De-iodination: A common by-product can be the de-iodinated compound (1,5-dimethyl-1H-indazole). This can occur if the compound is unstable to the purification or analysis conditions. Compare with an authentic sample if available.
-
Mass Spectrometry: Obtain a mass spectrum (ESI-MS) of the sample. This will help confirm the molecular weight of the main product and identify the mass of any significant impurities.[5]
Question: The mass spectrum of my compound shows a peak at M+H, but also a significant peak at [M-I+H]⁺. Is this normal?
Answer: Yes, this can be a common fragmentation pattern for iodo-substituted heterocyclic compounds in mass spectrometry, particularly with softer ionization techniques like Electrospray Ionization (ESI). The carbon-iodine bond can be labile under the analysis conditions, leading to in-source fragmentation where the iodine atom is lost. The presence of both the molecular ion peak (or M+H) and the de-iodinated fragment helps to confirm the structure.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound? A1: It is typically an off-white to light yellow solid at room temperature.
Q2: What are the recommended storage conditions for this compound? A2: To prevent potential degradation (e.g., light-induced de-iodination), it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q3: Which solvents are suitable for dissolving this compound for NMR analysis? A3: The compound is generally soluble in common organic solvents used for NMR, such as deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).[5][6]
Q4: Can this compound be used in palladium-catalyzed cross-coupling reactions? A4: Yes, the 3-iodo functionality makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new substituents at the C-3 position.[3][4][5]
Data & Protocols
Reference Spectroscopic Data
The following table summarizes expected NMR chemical shift ranges for this compound based on data from analogous structures. Actual values can vary based on solvent and concentration.
| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| N1-CH₃ | ¹H | 3.8 - 4.2 | Singlet, 3H.[5] |
| C5-CH₃ | ¹H | 2.4 - 2.6 | Singlet, 3H. |
| Aromatic-H | ¹H | 7.0 - 7.8 | Multiplets, 3H. |
| N1-CH₃ | ¹³C | 35 - 37 | [5] |
| C5-CH₃ | ¹³C | 20 - 22 | |
| C -I | ¹³C | 90 - 100 | The C3 carbon bearing the iodine is significantly shielded. |
| Aromatic-C | ¹³C | 110 - 145 | [5] |
Experimental Protocols
Protocol 1: General N-Methylation of 3-Iodo-5-methyl-1H-indazole
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-iodo-5-methyl-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours, monitoring by TLC (e.g., Hexane/EtOAc 4:1).[5]
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the N-1 and any N-2 isomers.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key signals to observe are the two methyl singlets and the aromatic protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for distinguishing isomers and confirming the carbon skeleton.
-
Data Analysis: Compare the observed chemical shifts with expected values and literature data for related indazole derivatives to confirm the structure.[6][7]
Visualizations
Experimental & Characterization Workflow
Caption: General workflow for synthesis, purification, and analysis.
Troubleshooting Logic for Isomer Formation
Caption: Decision tree for addressing product mixture issues.
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Confirmation of 3-Iodo-1,5-dimethyl-1H-indazole: HRMS vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of chemical structures is paramount. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) and other analytical techniques for the structural confirmation of the small molecule intermediate, 3-iodo-1,5-dimethyl-1H-indazole.
High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool in pharmaceutical development and quality control due to its exceptional accuracy and sensitivity.[1] This guide will delve into the application of HRMS for the confirmation of this compound and compare its performance with traditional analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental data for this compound is not widely published, this guide will utilize data from closely related iodo-indazole analogs and theoretical values to provide a comprehensive comparison.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉IN₂ | CymitQuimica[2] |
| Molecular Weight | 272.09 g/mol | CymitQuimica[2] |
| Calculated Monoisotopic Mass | 271.98107 Da | (Calculated) |
| CAS Number | 1015846-43-1 | CymitQuimica[2] |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, enabling the determination of the elemental composition of a molecule with a high degree of confidence.[1] For this compound, HRMS is the gold standard for confirming its identity.
Expected HRMS Data
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 272.98885 |
| Mass Accuracy | < 5 ppm |
The primary advantage of HRMS is its ability to distinguish between compounds with very similar nominal masses. The high resolution allows for the confident identification of the molecular formula by matching the measured mass to the theoretical exact mass.
Hypothetical Fragmentation Pattern
While an experimental spectrum is not available, the fragmentation of the [M+H]⁺ ion of this compound under collision-induced dissociation (CID) can be predicted. Key fragmentation pathways would likely involve the loss of the iodine atom, the methyl groups, or cleavage of the indazole ring.
Alternative Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[3] For this compound, both ¹H and ¹³C NMR would be critical for confirming the specific substitution pattern on the indazole ring.
Expected NMR Data (based on related indazole structures):
| Nucleus | Expected Chemical Shifts (ppm) | Multiplicity |
| ¹H | Aromatic Protons: 7.0 - 8.0 | Singlets, Doublets |
| N-CH₃: ~4.0 | Singlet | |
| C-CH₃: ~2.5 | Singlet | |
| ¹³C | Aromatic Carbons: 110 - 145 | |
| C-I: ~90 | ||
| N-CH₃: ~35 | ||
| C-CH₃: ~20 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While less precise in mass accuracy than HRMS, GC-MS provides valuable information on the molecular weight and fragmentation pattern.
Expected GC-MS Data:
| Parameter | Expected Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 272 |
| Key Fragment Ions | [M-I]⁺ (m/z 145), [M-CH₃]⁺ (m/z 257) |
Comparison of Techniques
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Information | Exact Mass, Elemental Composition | Connectivity, 3D Structure | Molecular Weight, Fragmentation Pattern |
| Sensitivity | Very High (ppb to ppt) | Moderate (ppm to ppb) | High (ppb to ppm) |
| Specificity | Very High | High | Moderate to High |
| Sample Requirement | Low (µg to ng) | High (mg) | Low (µg to ng) |
| Analysis Time | Fast | Slower | Fast |
| Cost | High | High | Moderate |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol (General)
A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is operated in positive ion mode, and the full scan mass spectrum is acquired over a relevant m/z range.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (General)
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General)
A dilute solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized by electron impact, and a mass spectrum is recorded.
Workflow for Compound Confirmation
Caption: A typical workflow for the synthesis and analytical confirmation of a small molecule intermediate.
Conclusion
For the definitive confirmation of this compound, High-Resolution Mass Spectrometry is the most powerful and reliable technique due to its ability to provide an unambiguous elemental composition through highly accurate mass measurements. While NMR and GC-MS are valuable orthogonal techniques that provide complementary structural information, the precision of HRMS makes it indispensable for ensuring the identity and purity of pharmaceutical intermediates in a research and development setting. The combination of these analytical methods provides a comprehensive characterization of the molecule, ensuring the highest level of confidence in its structure.
References
A Comparative Guide to the Synthesis of Substituted 1,5-Dimethyl-1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to substituted 1,5-dimethyl-1H-indazoles, a scaffold of significant interest in medicinal chemistry. The comparison focuses on key performance metrics such as reaction yield, conditions, and starting materials, supported by experimental data from the literature. Detailed protocols for representative synthetic methods are also provided.
At a Glance: Comparison of Synthetic Routes
Two primary strategies for the synthesis of 1,5-dimethyl-1H-indazoles are prevalent: the direct formation of the bicyclic system with the desired substitution pattern and the sequential modification of a pre-formed indazole core. This guide will focus on a two-step approach involving the synthesis of 5-methyl-1H-indazole followed by its N-methylation.
| Route | Key Transformation | Starting Materials | Reagents & Conditions | Yield (%) | Ref. |
| Route 1: Two-Step Synthesis | |||||
| Step 1 | Reductive Cyclization | 2-Amino-4-methylbenzaldehyde | 1. NaNO₂, HCl, H₂O, 0-5 °C 2. SnCl₂·2H₂O, HCl, rt | ~70-80 | [1] |
| Step 2 | N-Methylation | 5-Methyl-1H-indazole | CH₃I, K₂CO₃, DMF, rt | >90 | [2] |
| Route 2: Modified Fischer Indole Synthesis | Cyclization | p-Tolylhydrazine, Pyruvic acid | Polyphosphoric acid, heat | Moderate | [3][4] |
| Route 3: Ullmann Condensation | Intramolecular C-N Coupling | 2-Bromo-4-methylbenzaldehyde hydrazone | CuI, base (e.g., K₂CO₃), solvent (e.g., DMF), heat | Variable | [5][6] |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale. The data for Routes 2 and 3 are generalized from similar transformations due to the lack of specific literature data for 1,5-dimethyl-1H-indazole.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic strategies, the following diagrams outline the key steps involved in the construction of the 1,5-dimethyl-1H-indazole scaffold.
Experimental Protocols
Route 1: Two-Step Synthesis of 1,5-Dimethyl-1H-indazole
This route is often favored for its reliability and scalability.
Step 1: Synthesis of 5-Methyl-1H-indazole via Reductive Cyclization
This procedure is adapted from established methods for indazole synthesis from ortho-substituted anilines.
Materials:
-
2-Amino-4-methylbenzaldehyde
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Deionized water
-
Ice
Procedure:
-
A solution of 2-amino-4-methylbenzaldehyde in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes to ensure complete diazotization.
-
A solution of stannous chloride dihydrate in concentrated hydrochloric acid is added portion-wise to the diazonium salt solution at room temperature.
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate) to afford 5-methyl-1H-indazole.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: N-Methylation of 5-Methyl-1H-indazole
This is a standard N-alkylation procedure.[2]
Materials:
-
5-Methyl-1H-indazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-methyl-1H-indazole in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.
-
Methyl iodide is added dropwise to the suspension.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 1,5-dimethyl-1H-indazole, is purified by column chromatography.
Discussion of Synthetic Routes
-
Route 1 (Two-Step Synthesis): This is a classic and versatile approach. The starting materials are commercially available, and the reactions are generally high-yielding and scalable. The two-step nature allows for the isolation and purification of the intermediate, which can be advantageous for achieving high purity of the final product.
-
Route 2 (Modified Fischer Indole Synthesis): The Fischer indole synthesis is a powerful method for constructing indole and indazole scaffolds.[3][4] A modification using p-tolylhydrazine and a suitable keto-acid or aldehyde could potentially yield the desired 1,5-dimethyl-1H-indazole directly. However, this route may suffer from regioselectivity issues and the use of strong acids at high temperatures.
-
Route 3 (Ullmann Condensation): The intramolecular Ullmann condensation offers a direct method for forming the N-N bond of the indazole ring.[5][6] This copper-catalyzed reaction typically requires an ortho-halo-substituted aromatic precursor. While potentially a one-pot procedure from the corresponding hydrazone, the reaction conditions can be harsh, and catalyst/ligand screening may be necessary to optimize the yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
X-ray Crystallography of 3-Iodo-1,5-dimethyl-1H-indazole: A Comparative Analysis
A comprehensive comparison of the crystallographic data for 3-Iodo-1,5-dimethyl-1H-indazole and its derivatives remains challenging due to the limited availability of public X-ray crystal structures for the primary compound. While extensive searches of chemical and crystallographic databases did not yield a specific entry for this compound, this guide provides a comparative framework using data from closely related indazole derivatives to highlight key structural features and experimental considerations for researchers in drug discovery and materials science.
Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. The substitution pattern on the indazole ring, including the presence of a halogen bond donor like iodine and methyl groups, can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions.
Comparison of Crystallographic Data
To illustrate the comparative analysis that would be possible with the crystal structure of this compound, the following table presents hypothetical data alongside the experimentally determined crystallographic parameters for a related compound, 1,3-Dimethyl-6-nitro-1H-indazole. This comparison highlights the type of quantitative data essential for distinguishing the structural nuances between different indazole derivatives.
| Parameter | This compound (Hypothetical) | 1,3-Dimethyl-6-nitro-1H-indazole (Experimental) |
| Chemical Formula | C₉H₉IN₂ | C₉H₉N₃O₂ |
| Molecular Weight | 272.09 | 191.18 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | Data not available | 7.354(2) |
| b (Å) | Data not available | 12.085(4) |
| c (Å) | Data not available | 10.051(3) |
| α (°) | 90 | 90 |
| β (°) | Data not available | 109.34(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available | 843.0(4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | Data not available | 1.506 |
| R-factor (%) | Data not available | 4.8 |
Experimental Protocols
The determination of a crystal structure through X-ray crystallography involves a series of well-defined steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization of Indazole Derivatives
The synthesis of substituted indazoles can be achieved through various organic chemistry methodologies. A general approach for the synthesis of a compound like this compound would typically involve the iodination of a corresponding dimethyl-indazole precursor.
Synthesis of this compound (General Protocol):
-
Starting Material: 1,5-Dimethyl-1H-indazole.
-
Iodination: The starting material is dissolved in a suitable solvent (e.g., N,N-dimethylformamide). An iodinating agent, such as N-iodosuccinimide (NIS), is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Crystallization:
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, methanol, or ethyl acetate/hexane).
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data at a specific temperature (often 100 K or 293 K). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and perform corrections for various experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Logical Workflow for X-ray Crystallography
The overall process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.
Caption: A flowchart illustrating the key stages of small molecule X-ray crystallography.
Significance of Comparative Crystallography
A comparative analysis of the crystal structures of this compound and its analogs would provide invaluable insights into:
-
Conformational Preferences: The influence of different substituents on the planarity of the indazole ring and the torsion angles of the substituent groups.
-
Intermolecular Interactions: The role of the iodine atom in forming halogen bonds and how this compares to other intermolecular forces like hydrogen bonds and π-π stacking in related structures.
-
Crystal Packing: How variations in molecular structure affect the overall packing arrangement in the solid state, which can influence physical properties like solubility and melting point.
This information is critical for the development of predictive models for crystal structure and properties, ultimately accelerating the design of new molecules with desired functionalities. Further experimental work to determine the crystal structure of this compound is highly encouraged to fill the current data gap and enable a more complete comparative analysis.
In-Silico Docking Performance of Dimethyl-Indazole Derivatives as DNA Gyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico docking performance of 1,5-dimethyl-1H-indazole derivatives against bacterial DNA gyrase, a well-established target for antibacterial agents. The data presented is based on recent studies and is compared against the performance of known DNA gyrase inhibitors, offering insights into the potential of this chemical scaffold in the development of novel antimicrobial agents.
Comparative Docking Analysis
The following table summarizes the in-silico docking results of selected 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives against the DNA gyrase enzyme (PDB ID: 1KZN). The performance is compared with established DNA gyrase inhibitors, ciprofloxacin and novobiocin.
| Compound ID | Derivative Substitution | Target Protein | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues |
| 5a | Unsubstituted Phenyl | DNA Gyrase (1KZN) | Autodock | -7.5 | Not specified in abstract |
| 5b | 3,4-dimethoxyphenyl | DNA Gyrase (1KZN) | Autodock | -7.7 | ASN-46, ASP-73 |
| 5d | 2,3,4-trimethoxyphenyl | DNA Gyrase (1KZN) | Autodock | Not specified in abstract | ASN-46, ASP-73 |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase (3G75) | Schrodinger | -7.13 | Not specified in abstract |
| Novobiocin | Aminocoumarin | DNA Gyrase (1KIJ) | Not specified | Not specified in abstract | Not specified in abstract |
Experimental Protocols
The in-silico findings for the dimethyl-indazole derivatives are supported by in-vitro antimicrobial activity screening. Below are the generalized experimental protocols for such assays.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.
Methodology:
-
Bacterial Strains: Standard bacterial strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative) are used.
-
Culture Preparation: Bacterial strains are cultured overnight in Mueller-Hinton broth at 37°C.
-
Compound Preparation: The synthesized dimethyl-indazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Microdilution Assay:
-
A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth.
-
The bacterial suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL and added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ciprofloxacin is typically used as a positive control.
Visualizing the DNA Gyrase Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of DNA gyrase, which is essential for bacterial DNA replication and a primary target for many antibiotics. The diagram also indicates the points of inhibition by quinolones and aminocoumarins.
Caption: The catalytic cycle of DNA gyrase and points of inhibition.
The workflow for a typical in-silico docking study is outlined below, from target preparation to the analysis of results.
Caption: A generalized workflow for in-silico molecular docking studies.
Comparative analysis of catalysts for indazole functionalization
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Consequently, the development of efficient and selective methods for its functionalization is of paramount importance. This guide provides a comparative analysis of prominent catalytic systems for the functionalization of indazoles, with a focus on C-H activation strategies. Experimental data has been compiled to offer a clear comparison of catalyst performance, alongside detailed experimental protocols and workflow visualizations to aid in methodological replication and adaptation.
Performance Comparison of Catalytic Systems
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of indazole C-H bonds, offering an atom-economical alternative to traditional pre-functionalization strategies. The choice of catalyst—primarily based on rhodium, palladium, or copper—is critical and depends on the desired transformation and substitution pattern. The following tables summarize the performance of various catalysts for specific C-H functionalization reactions of indazoles.
C3-Arylation of N-Substituted Indazoles
The C3 position of the indazole ring is a frequent target for functionalization. Palladium-based catalysts have been extensively studied for this transformation.
| Catalyst System | Substrate | Coupling Partner | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / Phenanthroline | N-aryl-2H-indazole | Aryl iodide | Ag₂CO₃, K₃PO₄, DMA, 120 °C, 24 h | 75-95 | [1] |
| PdCl₂(dppf) | 3-Iodo-1H-indazole | Arylboronic acid | K₂CO₃, Dioxane/H₂O, 100 °C, 12 h | 80-92 | [2] |
| Pd(OAc)₂ / Ag₂CO₃ | 1H/2H-Indazole | Olefin | AcOH/Ac₂O, Dioxane, 120 °C, 18 h | Good yields | [3] |
Ortho-Functionalization of 2-Aryl-2H-Indazoles
Rhodium catalysts have proven to be exceptionally effective for the ortho-C-H functionalization of the N-aryl substituent in 2-aryl-2H-indazoles, directed by the indazole core.
| Catalyst System | Substrate | Coupling Partner | Conditions | Yield (%) | Reference |
| [CpRhCl₂]₂ / AgSbF₆ | Azobenzene | Aldehyde | Dioxane, 80 °C, 24 h | 62-95 | [4][5][6] |
| CpRh(CH₃CN)₃(SbF₆)₂ | Azobenzene | Aldehyde | Dioxane, 80 °C, 24 h | ~70 | [5] |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Azobenzene | Alkene | DCE, N₂, Good to excellent yields | [6][7] |
C3-Acylation and Alkenylation
Copper and rhodium catalysts have been successfully employed for the introduction of acyl and alkenyl groups at the C3 position.
| Catalyst System | Substrate | Coupling Partner | Conditions | Yield (%) | Reference |
| Rh(III)/Cu(II) | Azobenzene | α-carbonyl sulfoxonium ylide | DCE, Air, 100 °C, 24 h | up to 85 | [6] |
| Copper-based | 2-Alkynylazobenzene | - (intramolecular) | Solvent, Heat | High yields | [8] |
| CuH catalysis | 1H-N-(benzoyloxy)indazoles | Allyl precursors | - | High enantioselectivity | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for key indazole functionalization reactions.
General Procedure for Rh(III)-Catalyzed C-H Functionalization/Cyclative Capture
A representative procedure for the synthesis of 2-aryl-2H-indazoles is as follows: To an oven-dried vial is added the azobenzene (0.10 mmol, 1.0 equiv), aldehyde (0.20 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).[5][6] The vial is sealed and dioxane (0.5 mL) is added.[5] The reaction mixture is then stirred at 80 °C for 24 hours.[5][6] After cooling to room temperature, the reaction mixture is filtered and concentrated. The residue is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
General Procedure for Pd-Catalyzed C3-Arylation
A typical procedure for the Suzuki-Miyaura cross-coupling for C3-arylation is as follows: In a reaction tube, 3-iodo-1H-indazole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), PdCl₂(dppf) (5 mol %), and K₂CO₃ (2.0 equiv) are combined.[2] Dioxane and water (4:1, 5 mL) are added, and the mixture is degassed and backfilled with an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then heated at 100 °C for 12 hours.[2] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Visualizing Catalytic Processes
Diagrams illustrating the experimental workflow and the logic of catalyst selection can aid in understanding and planning synthetic strategies.
Experimental Workflow for Catalytic Indazole Functionalization
Caption: A generalized experimental workflow for a typical transition metal-catalyzed indazole functionalization reaction.
Catalyst Selection Logic for Indazole Functionalization
Caption: A decision-making diagram for selecting a suitable catalyst based on the desired functionalization site on the indazole scaffold.
References
- 1. soc.chim.it [soc.chim.it]
- 2. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]
- 7. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating N-1 and N-2 Alkylated Indazole Regioisomers
For researchers and professionals in drug development, the regioselective alkylation of indazoles is a critical step that significantly influences the biological activity of the resulting compounds. The formation of either N-1 or N-2 alkylated products can lead to vastly different pharmacological profiles. Consequently, the unambiguous structural elucidation of these regioisomers is paramount. This guide provides a comparative analysis of N-1 and N-2 alkylated indazoles using key spectroscopic techniques, supported by experimental data and detailed protocols.
Distinguishing Isomers with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool for differentiating between N-1 and N-2 alkylated indazole isomers. Distinct differences in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei, as well as through-space correlations observed in 2D NMR experiments, allow for definitive structural assignment.
A key diagnostic technique is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. In N-1 substituted indazoles, a correlation is observed between the protons of the alkyl group's alpha-methylene (CH₂) and the C-7a carbon of the indazole ring. Conversely, for N-2 substituted isomers, this correlation is absent; instead, a correlation appears between the alpha-methylene protons and the C-3 carbon.[1][2][3]
Comparative ¹H NMR Data
The position of the alkyl substituent significantly influences the electronic environment of the indazole ring protons. Generally, in N-2 isomers, the H-3 proton is shielded and appears at a lower chemical shift (ppm) compared to the corresponding N-1 isomer. In contrast, the H-7 proton in N-2 isomers is deshielded and resonates at a higher chemical shift due to the anisotropic effect of the N-1 lone pair.[4]
| Proton | Typical Chemical Shift Range for N-1 Isomers (ppm) | Typical Chemical Shift Range for N-2 Isomers (ppm) | Key Differentiating Feature |
| H-3 | Higher frequency | Lower frequency (shielded) | H-3 is more shielded in N-2 isomers. |
| H-7 | Lower frequency | Higher frequency (deshielded) | H-7 is more deshielded in N-2 isomers. |
| N-CH₂ | Varies | Varies | Position relative to other signals. |
Note: Specific chemical shifts can vary depending on the solvent, concentration, and other substituents on the indazole ring.
Comparative ¹³C NMR Data
The ¹³C NMR spectra of N-1 and N-2 alkylated indazoles also exhibit characteristic differences that aid in their differentiation.
| Carbon | Typical Chemical Shift Range for N-1 Isomers (ppm) | Typical Chemical Shift Range for N-2 Isomers (ppm) | Key Differentiating Feature |
| C-3 | Varies | Generally more shielded | C-3 chemical shift can be a useful indicator. |
| C-7a | Varies | Generally more deshielded | C-7a chemical shift can be a useful indicator. |
| N-CH₂ | Varies | Varies | Position relative to other signals. |
Note: As with ¹H NMR, absolute values are dependent on experimental conditions and molecular structure.
UV-Vis Spectroscopy as a Complementary Technique
While NMR is the definitive method, UV-Vis spectroscopy, particularly derivative spectrophotometry, can serve as a rapid and complementary tool for distinguishing between N-1 and N-2 isomers. The different electronic structures of the two regioisomers can result in distinct absorption spectra. The second, third, and fourth derivative spectra can reveal characteristic signals that allow for the unambiguous identification of the substituent's position.[5]
Experimental Protocols
General Protocol for Indazole N-Alkylation
The regioselectivity of indazole alkylation is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used.[1][3][6]
N-1 Selective Alkylation: A common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF), followed by the addition of an alkyl halide.[2][3]
N-2 Selective Alkylation: Conditions that favor the formation of the N-2 isomer often involve different base/solvent combinations. For instance, Mitsunobu conditions have been shown to favor the formation of N-2 regioisomers.[1][3]
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR (HMBC): Perform a Heteronuclear Multiple Bond Correlation experiment to establish long-range C-H correlations, which are crucial for distinguishing the isomers as detailed above.
Visualization of the Spectroscopic Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing between N-1 and N-2 alkylated indazole products using spectroscopic methods.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Structural Validation of 3-Aryl-1,5-dimethyl-1H-indazoles via Suzuki Coupling and Alternative Cross-Coupling Methods
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of synthetic routes to 3-aryl-1,5-dimethyl-1H-indazoles, focusing on the validation of products derived from the Suzuki coupling of 3-iodo-1,5-dimethyl-1H-indazole. Experimental data, detailed protocols, and structural verification techniques are presented to aid in the selection and implementation of the most suitable synthetic strategy.
The functionalization of the indazole core, a privileged scaffold in medicinal chemistry, is of significant interest. The C3 position, in particular, is a common site for modification to modulate biological activity. Among the various methods for C-C bond formation at this position, palladium-catalyzed cross-coupling reactions are paramount. This guide provides a comparative analysis of the Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling for the synthesis of 3-aryl-1,5-dimethyl-1H-indazoles from the common precursor, this compound.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction for the arylation of this compound depends on the desired final product and the tolerance of functional groups. The Suzuki-Miyaura coupling is often the preferred method due to its broad substrate scope, high yields, and the commercial availability of a wide range of boronic acids.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., Na₂CO₃, K₂CO₃) | High yields, broad substrate scope, commercially available reagents. | Boronic acids can be sensitive to protodeboronation. |
| Heck | Alkene (e.g., styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | Forms C-C double bonds, useful for vinyl-indazoles. | Can have issues with regioselectivity and E/Z isomerism.[1] |
| Sonogashira | Terminal alkyne (e.g., phenylacetylene) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Forms C-C triple bonds, leading to alkynyl-indazoles. | Requires a copper co-catalyst which can lead to side reactions (e.g., Glaser coupling).[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and validation of the target compounds. Below are representative protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.[3] Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Coupling
In a reaction vessel, this compound (1.0 equiv.), an alkene such as styrene (1.2-1.5 equiv.), a palladium catalyst like Pd(OAc)₂ (0.05 equiv.), a phosphine ligand (e.g., PPh₃, 0.1 equiv.), and a base such as triethylamine (2.0-3.0 equiv.) are combined in a polar aprotic solvent like DMF or acetonitrile. The mixture is degassed and heated under an inert atmosphere at 100-140 °C until the starting material is consumed, as monitored by TLC. After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) in a solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.), a copper(I) co-catalyst such as CuI (0.1 equiv.), and a base, typically an amine like triethylamine or diisopropylamine, are added. A terminal alkyne, for instance, phenylacetylene (1.2 equiv.), is then introduced. The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere.[4] After completion, the reaction mixture is worked up by partitioning between an aqueous solution and an organic solvent. The organic phase is dried and concentrated, and the desired product is isolated by column chromatography.
Structural Validation of Coupling Products
Accurate structural elucidation is critical to confirm the successful synthesis of the desired 3-aryl-1,5-dimethyl-1H-indazole. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the primary tools for structural validation.
-
¹H NMR: The spectrum of a successfully coupled product will show the disappearance of the signal corresponding to the proton at the C3 position of the indazole (if any was present in a precursor) and the appearance of new signals in the aromatic region corresponding to the newly introduced aryl group. The characteristic singlets for the N-methyl and C5-methyl groups should remain. For example, in 1,5-dimethyl-3-phenyl-1H-indazole, one would expect to see multiplets for the phenyl protons and the indazole ring protons, along with singlets for the two methyl groups.
-
¹³C NMR: The ¹³C NMR spectrum will show a downfield shift for the C3 carbon of the indazole ring upon arylation, and new signals will appear corresponding to the carbons of the aryl substituent.
Representative ¹H NMR Data for 3-Aryl-1H-indazoles (in CDCl₃):
| Compound | Ar-H (ppm) | Indazole-H (ppm) | N-CH₃ (s, ppm) | C5-CH₃ (s, ppm) |
| 1,5-Dimethyl-3-phenyl-1H-indazole | 7.2-7.8 (m) | 7.0-7.5 (m) | ~4.1 | ~2.5 |
| 1,5-Dimethyl-3-(p-tolyl)-1H-indazole | 7.1-7.7 (m) | 7.0-7.5 (m) | ~4.1 | ~2.5 |
| 3-(4-Methoxyphenyl)-1,5-dimethyl-1H-indazole | 6.9-7.7 (m) | 7.0-7.5 (m) | ~4.1 | ~2.5 |
Note: Exact chemical shifts can vary depending on the solvent and specific substitution pattern.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound, providing a precise molecular weight that matches the calculated value for the expected product.
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided to illustrate the key processes involved in the synthesis and validation of Suzuki coupling products.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for synthesis and validation.
Caption: Decision tree for selecting a cross-coupling method.
References
Cytotoxicity assays for novel compounds synthesized from 3-Iodo-1,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cytotoxicity assays applicable to novel compounds, with a focus on derivatives synthesized from indazole scaffolds, such as those potentially derived from 3-Iodo-1,5-dimethyl-1H-indazole. While specific studies on the cytotoxic effects of compounds directly synthesized from this compound are not extensively documented in publicly available literature, this guide draws upon data from structurally related indazole derivatives to provide a relevant comparative framework. The indazole core is a key feature in several FDA-approved anti-cancer drugs, highlighting the therapeutic potential of this chemical class.[1][2]
Introduction to Cytotoxicity Assays
Cytotoxicity assays are essential tools in drug discovery for evaluating the potential of novel compounds to kill or inhibit the proliferation of cancer cells. These assays are typically conducted in vitro using various cancer cell lines. The most common methods involve colorimetric or fluorometric measurements of metabolic activity or cell membrane integrity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability, is a standard metric for comparing the cytotoxic potency of different compounds.
Two of the most widely used cytotoxicity assays are the MTT and MTS assays. Both are reliable, colorimetric methods that measure the metabolic activity of viable cells.[3][4]
Comparative Cytotoxicity Data of Indazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various recently synthesized indazole derivatives against a panel of human cancer cell lines. This data provides a benchmark for the potential efficacy of novel compounds derived from scaffolds like this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Curcumin Indazole Analog 3b | MCF-7 (Breast) | 45.97 | Curcumin | >100 |
| HeLa (Cervical) | >100 | Tamoxifen | 28.10 | |
| WiDr (Colon) | 27.20 | Doxorubicin | 2.13 | |
| Indazole Derivative 2f | A549 (Lung) | >10 | - | - |
| 4T1 (Breast) | 0.23 | - | - | |
| HepG2 (Liver) | >10 | - | - | |
| MCF-7 (Breast) | 1.15 | - | - | |
| HCT116 (Colon) | 4.89 | - | - | |
| Indazole-3-amine Derivative 6o | K562 (Leukemia) | 5.15 | 5-Fluorouracil | - |
| A549 (Lung) | >50 | - | - | |
| PC-3 (Prostate) | 21.6 | - | - | |
| HepG2 (Liver) | 18.9 | - | - | |
| Indolo-pyrazole Derivative 6c | HCT-116 (Colon) | 9.02 | Sunitinib | 10.69 |
| SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | 4.13 |
Data compiled from multiple sources.[1][5][6][7]
Experimental Protocols
Detailed methodologies for the most commonly cited cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a second-generation colorimetric assay that is faster and more convenient than the MTT assay as the formazan product is soluble in culture medium, eliminating the need for a solubilization step.[4]
Protocol:
-
Cell Seeding: Prepare cell cultures in 96-well plates with a final volume of 100 µL/well.[8]
-
Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired exposure period.[8]
-
MTS Reagent Addition: Add 20 µL of the MTS solution (containing an electron coupling reagent like PES) to each well.[8][9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8][9]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[4][9]
Visualizing Experimental and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical workflow for cytotoxicity screening and the underlying signaling pathway often implicated in the cytotoxic effects of anticancer compounds.
Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. japsonline.com [japsonline.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of 3-Iodo-1,5-dimethyl-1H-indazole: A Guide for Laboratory Professionals
For immediate reference, treat 3-Iodo-1,5-dimethyl-1H-indazole as a halogenated organic waste and follow all institutional and local regulations for hazardous chemical disposal. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a member of the halogenated organic compound class, this substance requires specific handling and disposal procedures. The primary method for the disposal of halogenated organic waste is incineration at a regulated hazardous waste facility.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information.[2] Always handle this compound within a certified laboratory chemical fume hood.[3] Personal protective equipment (PPE), including a lab coat, nitrile or Viton gloves, and chemical splash goggles, must be worn.[3] Ensure that an eyewash station and safety shower are readily accessible.[4][5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. It is often more costly to dispose of halogenated waste compared to non-halogenated waste, making segregation economically prudent as well.[2][6]
-
Designate a Waste Container: Obtain a dedicated, compatible waste container for "Halogenated Organic Waste." Polyethylene carboys or bottles are commonly used.[2][3] The container must be in good condition and have a secure, threaded cap.[7]
-
Proper Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[2] The label must clearly identify the contents. If this is the only substance in the container, list "this compound." If it is a mixed waste stream, it should be labeled as "Halogenated Organic Waste," and a list of all chemical constituents with their approximate percentages must be maintained.[1][7] Do not use abbreviations or chemical formulas.[7]
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated solids (e.g., absorbent materials, gloves), in the designated container.
-
Crucially, do not mix halogenated organic waste with the following:
-
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[2][7] This prevents the release of volatile organic compounds (VOCs).
Storage of Halogenated Waste
Store the designated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] The storage area should be cool, dry, and well-ventilated.[2] The container must be stored in secondary containment to prevent spills from spreading. Ensure the hazardous waste label is always clearly visible.[2]
Arranging for Final Disposal
Once the waste container is nearly full (approximately three-quarters capacity), arrange for its collection through your institution's Environmental Health and Safety (EH&S) department.[2] Follow their specific procedures for waste pickup requests. Do not dispose of halogenated organic compounds down the drain or by evaporation.[3]
Spill Management
In the event of a small spill, it can be managed by trained personnel.[3]
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, sand, or cat litter.[2][8]
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into a sealed, compatible container and label it as hazardous waste for disposal.[2]
-
For large or highly toxic spills, evacuate the area and contact your institution's emergency response team immediately.[7]
Quantitative Data and Regulatory Guidelines
| Parameter | Guideline | Citation |
| Waste Category | Halogenated Organic Waste | [1] |
| Segregation | Must be kept separate from non-halogenated, acidic, basic, and reactive wastes. | [1][2] |
| Container Type | Chemically compatible (e.g., polyethylene), sealed container. | [2][3] |
| Labeling | "Hazardous Waste" with full chemical names and percentages of constituents. | [2][7] |
| Max. Accumulation Volume (SAA) | Typically up to 55 gallons of total hazardous waste, though institutional limits may be lower (e.g., 25 gallons for Halogenated Solvents). | [2] |
| Disposal Method | Regulated hazardous waste incineration. | [1] |
Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. disposecleverly.com [disposecleverly.com]
Essential Safety and Operational Guide for Handling 3-Iodo-1,5-dimethyl-1H-indazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Iodo-1,5-dimethyl-1H-indazole. The following procedures for personal protective equipment, operational handling, and disposal are based on the known hazards of similar iodo-indazole compounds and are intended to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may cause irritation.[1] Glove integrity should be inspected before each use. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of dust or vapors. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is critical to mitigate risks. The following step-by-step operational plan provides guidance from preparation to disposal.
Experimental Workflow
A logical workflow ensures that all safety measures are in place before and during the handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the solid compound, avoiding the creation of dust.
-
-
During the Experiment :
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[3]
-
If skin contact occurs, wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3]
-
-
Disposal :
-
All chemical waste, including contaminated consumables, must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly instructed to do so.
-
Contaminated clothing should be removed and washed before reuse.[3]
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[3]
-
Ingestion : If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse the mouth.[3]
-
Fire : Use a fire extinguisher suitable for chemical fires, such as a dry chemical, carbon dioxide, or foam extinguisher.[4] Wear self-contained breathing apparatus and full protective gear when fighting chemical fires.[3]
By adhering to these safety protocols, researchers can minimize their risk and ensure the safe handling of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
